Sulfaquinoxaline
説明
Sulfaquinoxaline is a veterinary medicine which can be given to cattle and sheep to treat coccidiosis.It is available in Pakistan with Sanna Laboratories in combination with Amprolium and Vitamin K as potential treatment of coccidiosis.
This compound is a sulfonamide antibiotic used in veterinary medicine and in the meat and poultry industries.
This compound is a small molecule drug with a maximum clinical trial phase of II.
An antiprotozoal agent used to combat coccidial infections of swine, cattle, fowl, and other veterinary animals. Also used in controlling outbreaks of fowl typhoid and fowl cholera and in treatment of infectious enteritis.
See also: Sulfamethoxazole (related); Sulfathiazole (related); Sulfamoxole (related) ... View More ...
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-amino-N-quinoxalin-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZLNPMOSADWGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042424 | |
| Record name | Sulfaquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index], Solid | |
| Record name | Sulfaquinoxaline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7247 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Sulfaquinoxaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4), Mol wt: 322.32. Very sol in water; pH of 1% aqueous solution is about 10. The amorphous salt is deliquescent and absorbs carbon dioxide which liberates the practically insoluble sulfaquinoxaline /Sodium salt/, Solubility = 730 mg/L in 95% alcohol and 4,300 mg/L in acetone. Soluble in aqueous sodium bicarbonate and sodium hydroxide solutions., In water, 7.5 mg/L at pH 7 / room temp/ | |
| Record name | SID26665745 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | SULFAQUINOXALINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7440 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Minute crystals | |
CAS No. |
59-40-5 | |
| Record name | Sulfaquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfaquinoxaline [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfaquinoxaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11464 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | sulfaquinoxaline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, 4-amino-N-2-quinoxalinyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfaquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfaquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAQUINOXALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNW8115TM9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SULFAQUINOXALINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7440 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sulfaquinoxaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
247.5 °C, 247 - 248 °C | |
| Record name | SULFAQUINOXALINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7440 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sulfaquinoxaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Sulfaquinoxaline's Mechanism of Action on Dihydropteroate Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of sulfaquinoxaline, a sulfonamide antibiotic, with a specific focus on its interaction with dihydropteroate synthase (DHPS). As a critical enzyme in the folate biosynthesis pathway of many microorganisms, DHPS is a key target for antimicrobial agents. This document details the competitive inhibition mechanism of this compound, presents a comparative analysis of the inhibitory potential of various sulfonamides, and outlines experimental protocols for assessing DHPS inhibition. Furthermore, this guide includes detailed diagrams to visually represent the biochemical pathways and experimental workflows discussed.
Introduction: The Folate Biosynthesis Pathway and the Role of Dihydropteroate Synthase
The de novo synthesis of folate is an essential metabolic pathway for numerous microorganisms, as they cannot uptake folate from their environment. Folate and its derivatives are crucial for the synthesis of nucleic acids and certain amino acids, making this pathway a prime target for antimicrobial drug development.[1][2] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[3]
Mechanism of Action of this compound
This compound belongs to the sulfonamide class of antibiotics.[2][4][5] The primary mechanism of action of sulfonamides is the competitive inhibition of dihydropteroate synthase.[3] Due to its structural similarity to the natural substrate PABA, this compound competes for the PABA-binding site on the DHPS enzyme.
By binding to the active site, this compound prevents the formation of the DHPPP-PABA complex, thereby blocking the synthesis of 7,8-dihydropteroate and, consequently, the entire folate biosynthesis pathway. This disruption of folate synthesis leads to a bacteriostatic effect, inhibiting the growth and replication of susceptible microorganisms.[3]
The following diagram illustrates the folate biosynthesis pathway and the inhibitory action of this compound.
Figure 1: The bacterial folate biosynthesis pathway and the competitive inhibition of dihydropteroate synthase (DHPS) by this compound.
Quantitative Analysis of DHPS Inhibition
However, to provide a comparative context for drug development professionals, the following table summarizes the reported Ki and IC50 values for other commonly studied sulfonamides against DHPS from different organisms. It is crucial to note that these values are not directly applicable to this compound but serve as a reference for the general potency of the sulfonamide class.
| Sulfonamide | Organism | Enzyme | Ki (µM) | IC50 (µM) | Reference |
| Sulfamethoxazole | Escherichia coli | DHPS | 5.1 | - | [6] |
| Sulfadoxine | Plasmodium falciparum | DHPS | - | 6 - 500 | [7][8] |
| Dapsone | Plasmodium falciparum | DHPS | - | 6 - 500 | [7][8] |
| Sulfathiazole | Plasmodium falciparum | DHPS | - | - | [7] |
| Sulfadiazine | Escherichia coli | DHPS | 2.5 | - |
Note: The wide range of reported values can be attributed to different experimental conditions, enzyme preparations, and assay methodologies.
Experimental Protocols for DHPS Inhibition Assays
Several established methods can be employed to determine the inhibitory activity of compounds like this compound against dihydropteroate synthase. Below are detailed methodologies for two common assays.
Spectrophotometric Assay (Coupled Enzyme Assay)
This continuous assay measures the consumption of a chromophore, allowing for real-time monitoring of the enzyme reaction.
Principle: The product of the DHPS reaction, 7,8-dihydropteroate, is reduced by an excess of a coupling enzyme, dihydrofolate reductase (DHFR), using NADPH as a cofactor. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.
Materials and Reagents:
-
Purified DHPS enzyme
-
Purified DHFR enzyme (coupling enzyme)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) substrate
-
para-Aminobenzoic acid (PABA) substrate
-
NADPH
-
This compound (or other inhibitors)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM MgCl2)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DHFR, NADPH, and DHPPP in a microplate well.
-
Add the test compound (this compound) at various concentrations to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding the DHPS enzyme and PABA.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each concentration of the inhibitor and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the Ki and the mode of inhibition, perform kinetic studies by varying the concentration of one substrate (PABA or DHPPP) while keeping the other constant, at different fixed concentrations of the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
The following diagram illustrates the workflow for the spectrophotometric DHPS inhibition assay.
Figure 2: Workflow for the spectrophotometric dihydropteroate synthase (DHPS) inhibition assay.
Pyrophosphate Release Assay
This assay quantifies the release of pyrophosphate (PPi), a product of the DHPS-catalyzed reaction.
Principle: The amount of PPi released is measured using a fluorescent or colorimetric detection kit. This provides a direct measure of the enzyme's activity.
Materials and Reagents:
-
Purified DHPS enzyme
-
DHPPP substrate
-
PABA substrate
-
This compound (or other inhibitors)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM MgCl2)
-
Pyrophosphate detection kit (e.g., based on the conversion of PPi to ATP and subsequent detection with a luciferase/luciferin system)
-
96-well opaque microplates (for luminescence-based detection)
-
Luminometer or spectrophotometer
Procedure:
-
Set up the reaction by combining the assay buffer, DHPS enzyme, PABA, and varying concentrations of this compound in microplate wells.
-
Initiate the reaction by adding DHPPP.
-
Incubate the reaction mixture for a fixed period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).
-
Stop the reaction (e.g., by adding a stopping reagent provided in the kit).
-
Add the pyrophosphate detection reagents according to the manufacturer's instructions.
-
Measure the resulting signal (luminescence or absorbance).
-
Generate a standard curve using known concentrations of pyrophosphate.
-
Calculate the amount of PPi produced in each reaction and determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 value as described in the spectrophotometric assay protocol.
The following diagram illustrates the logical relationship in the pyrophosphate release assay.
Figure 3: Logical flow of the pyrophosphate release assay for DHPS inhibition.
Conclusion
This compound effectively inhibits the growth of susceptible microorganisms by acting as a competitive inhibitor of dihydropteroate synthase, a crucial enzyme in the folate biosynthesis pathway. While specific quantitative inhibition data for this compound is not widely published, the general potency of the sulfonamide class against DHPS is well-documented. The experimental protocols detailed in this guide provide robust methods for determining the inhibitory potential of this compound and other novel compounds targeting this essential bacterial enzyme. A thorough understanding of the mechanism of action and the availability of reliable screening assays are fundamental for the continued development of new and effective antimicrobial agents.
References
- 1. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Sulfaquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis and purification of sulfaquinoxaline, a vital veterinary sulfonamide antibiotic. It details established synthetic methodologies, including multi-step reaction pathways and one-pot syntheses. The guide offers in-depth experimental protocols for key reactions, work-up procedures, and purification techniques such as recrystallization and preparative High-Performance Liquid Chromatography (HPLC). Quantitative data on reaction yields, purity levels, and solubility are systematically presented in tabular format for easy comparison and analysis. Furthermore, this document includes mandatory visualizations, including a detailed diagram of the folic acid biosynthesis pathway, illustrating the mechanism of action of this compound as a competitive inhibitor of dihydropteroate synthase, and a comprehensive experimental workflow for its synthesis and purification. Common impurities and potential side reactions are also discussed to provide a complete profile for researchers and drug development professionals.
Introduction
This compound is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs. It is primarily used in veterinary medicine for the prevention and treatment of coccidiosis in poultry and livestock.[1][2] Its mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid biosynthesis pathway.[2][3] This inhibition disrupts the synthesis of tetrahydrofolate, a vital cofactor for DNA and amino acid synthesis, ultimately leading to bacteriostasis.[2] This guide provides detailed technical information on the chemical synthesis and purification of this compound, aimed at providing researchers and drug development professionals with a practical resource.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the formation of the quinoxaline ring system followed by the introduction of the sulfanilamide moiety.
Synthesis Route 1: From 2-Chloroquinoxaline and Sulfanilamide
A common and effective method for synthesizing this compound involves the condensation of 2-chloroquinoxaline with sulfanilamide in the presence of a base.
Reaction Scheme:
Experimental Protocol:
A detailed experimental protocol for this synthesis is provided below, based on established methods.
-
Materials:
-
2-Chloroquinoxaline
-
Sulfanilamide
-
Granular Potassium Carbonate (K₂CO₃)
-
High-boiling point solvent (e.g., secondary butylbenzene)
-
Diatomaceous earth
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, combine 2-chloroquinoxaline, sulfanilamide, granular potassium carbonate, and diatomaceous earth in a high-boiling point solvent.
-
Heat the mixture to approximately 175°C with continuous stirring.
-
Maintain the reaction at this temperature for a specified duration to ensure completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude this compound can be isolated by filtration.
-
-
Work-up Procedure:
-
The filtered solid is washed with a suitable solvent to remove residual starting materials and by-products.
-
The crude product is then dissolved in an aqueous alkaline solution (e.g., sodium hydroxide solution).
-
The solution is treated with activated charcoal to decolorize it.
-
After filtration to remove the charcoal, the this compound is precipitated by adjusting the pH of the filtrate to approximately 6.5-7.0 with an acid (e.g., sulfuric acid).
-
The precipitated this compound is collected by filtration, washed with water, and dried.
-
Synthesis Route 2: One-Pot Synthesis from o-Phenylenediamine
A more recent and greener approach involves a one-pot synthesis starting from o-phenylenediamine, chloroacetic acid, and p-aminobenzenesulfonamide.
Reaction Scheme:
Experimental Protocol:
This method utilizes an ionic liquid and a solid base catalyst.
-
Materials:
-
o-Phenylenediamine
-
Chloroacetic acid
-
p-Aminobenzenesulfonamide
-
Alkaline ionic liquid
-
Solid base catalyst
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
Mix o-phenylenediamine, chloroacetic acid, the alkaline ionic liquid, and the solid base catalyst in a reaction vessel.
-
Heat the mixture to 80-150°C for 1-5 hours while continuously bubbling air through the reaction mixture.
-
After the initial reaction is complete, stop the airflow and add phosphorus oxychloride and p-aminobenzenesulfonamide.
-
Continue heating the reaction at 80-150°C for an additional 1-3 hours.
-
Upon completion, the reaction mixture is cooled, and the this compound is isolated and purified.
-
Purification of this compound
Purification of the synthesized this compound is crucial to remove unreacted starting materials, by-products, and other impurities. The primary methods for purification are recrystallization and preparative HPLC.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility.
Experimental Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on solubility data, suitable solvents could include ethanol or acetone, potentially in a mixture with water.[1][4]
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution by gravity to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solubility of this compound decreases. Further cooling in an ice bath can enhance the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in an oven at an appropriate temperature.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for isolating and purifying compounds from a mixture with high resolution.
Experimental Protocol:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., 263 nm) is suitable.[5]
-
Procedure:
-
Dissolve the crude this compound in a suitable solvent compatible with the mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Run a gradient program to separate the components of the mixture. A typical gradient might start with a higher percentage of the aqueous buffer and gradually increase the percentage of the organic modifier to elute the compounds based on their polarity.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
Quantitative Data on Synthesis
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Reference |
| Route 1 | 2-Chloroquinoxaline, Sulfanilamide | K₂CO₃, sec-Butylbenzene | ~175°C | High | Patent |
| Route 2 | o-Phenylenediamine, Chloroacetic Acid, p-Aminobenzenesulfonamide | Ionic Liquid, Solid Base, POCl₃ | 80-150°C, 1-5h then 1-3h | Not specified | Patent |
Solubility Data
| Solvent | Solubility (mg/L) | Temperature | Reference |
| Water (pH 7) | 7.5 | Room Temperature | [4] |
| 95% Ethanol | 730 | Not specified | [1][4] |
| Acetone | 4,300 | Not specified | [1][4] |
| DMSO | ≥ 200,000 | Not specified | [6] |
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of this compound
This compound acts by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the folic acid biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids in bacteria and protozoa.
Caption: Inhibition of the folic acid biosynthesis pathway by this compound.
Experimental Workflow: Synthesis and Purification of this compound
This diagram illustrates the general workflow for the synthesis of this compound via the 2-chloroquinoxaline route, followed by purification.
Caption: General workflow for the synthesis and purification of this compound.
Impurities and Side Reactions
During the synthesis of this compound, several impurities can be formed. The most common impurity is this compound related compound A, which is N¹, N²-diquinoxalin-2-ylsulfanilamide. The formation of this and other by-products can be influenced by reaction conditions such as temperature, reaction time, and the ratio of reactants. It is essential to control these parameters to minimize impurity formation. Characterization of these impurities is typically performed using techniques like HPLC, mass spectrometry, and NMR spectroscopy.
Conclusion
This technical guide has provided a detailed overview of the chemical synthesis and purification of this compound. The presented experimental protocols, quantitative data, and visualizations offer a valuable resource for researchers and professionals in the field of drug development. Careful control of reaction conditions and the application of appropriate purification techniques are paramount to obtaining high-purity this compound for research and commercial applications. Further research into optimizing synthetic routes and developing more efficient purification methods will continue to be of interest in the pharmaceutical industry.
References
Physicochemical Properties of Sulfaquinoxaline: An In-depth Guide for Formulation Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfaquinoxaline, a synthetic antimicrobial agent belonging to the sulfonamide class, is widely used in veterinary medicine for the prevention and treatment of coccidiosis and other bacterial infections in poultry and livestock. The efficacy and successful formulation of this compound into a stable, bioavailable, and effective dosage form are intrinsically linked to its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering detailed experimental protocols for their determination and discussing their critical impact on formulation strategies.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the cornerstone of a rational and science-driven formulation development process. For this compound, key parameters such as solubility, pKa, partition coefficient, and melting point dictate its behavior in various solvent systems and biological environments, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Data Summary
The following tables summarize the key quantitative physicochemical data for this compound and its commonly used sodium salt.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₂N₄O₂S | [1] |
| Molecular Weight | 300.34 g/mol | [1] |
| Melting Point | 247-248 °C | [1] |
| pKa (Strongest Acidic) | 6.79 | |
| pKa (Strongest Basic) | 2.13 | |
| LogP (Octanol-Water) | 1.68 | [1] |
| Aqueous Solubility | ||
| at pH 7 | 7.5 mg/L | [1] |
| Organic Solvent Solubility | ||
| 95% Ethanol | 730 mg/L | [1] |
| Acetone | 4,300 mg/L | [1] |
Table 2: Physicochemical Properties of this compound Sodium
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₁N₄NaO₂S | |
| Molecular Weight | 322.32 g/mol | |
| Aqueous Solubility | ||
| Water | Very soluble (50 mg/mL) | [1] |
| pH of 1% aqueous solution | ~10 | [1] |
Impact of Physicochemical Properties on Formulation
The physicochemical data presented above have profound implications for the formulation of this compound.
-
Solubility and pKa: this compound is a weakly acidic compound with a pKa of 6.79. Its free acid form exhibits very low aqueous solubility, particularly at acidic and neutral pH, which poses a significant challenge for oral and parenteral formulations.[1] However, its solubility dramatically increases in alkaline conditions due to the formation of a soluble salt. This pH-dependent solubility is a critical factor in formulation design. The use of the highly water-soluble sodium salt is a common and effective strategy to overcome the solubility limitations of the parent drug.[1] For liquid oral formulations, adjusting the pH of the vehicle to the alkaline range can also be employed to maintain this compound in solution.[2]
-
LogP: The octanol-water partition coefficient (LogP) of 1.68 indicates that this compound has a moderate degree of lipophilicity.[1] This property is favorable for membrane permeation and absorption. However, the low aqueous solubility remains the primary rate-limiting step for absorption. Formulation strategies, therefore, focus on enhancing the dissolution rate to leverage its inherent permeability.
-
Stability: this compound is generally stable under normal storage conditions. However, the sodium salt is deliquescent and can absorb atmospheric carbon dioxide, which can lead to the precipitation of the less soluble free acid form.[1] Therefore, packaging and storage conditions for formulations containing this compound sodium must be carefully controlled to prevent moisture uptake and exposure to air.
Experimental Protocols
Accurate and reproducible determination of physicochemical properties is essential for successful formulation development. The following sections provide detailed methodologies for key experiments.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid drug is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then quantified.
Materials and Equipment:
-
This compound powder
-
Solvent of interest (e.g., purified water, phosphate buffer pH 7.4, 0.1 N HCl)
-
Glass vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Add an excess amount of this compound powder to a series of glass vials.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in mg/L or other appropriate units.
References
An In-depth Technical Guide to the Core Characteristics of Sulfaquinoxaline: Sodium Salt vs. Free Base
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the physicochemical properties, stability, and analytical methodologies for sulfaquinoxaline sodium salt and this compound free base. The information is intended to assist researchers and formulation scientists in making informed decisions during drug development and application.
Physicochemical Characteristics
The conversion of a free base to a salt form is a common strategy in pharmaceutical development to enhance solubility and bioavailability. This compound, a weak acid, and its sodium salt exhibit significant differences in their physicochemical properties, which are summarized below.
Table 1: Comparative Physicochemical Properties of this compound Sodium Salt and Free Base
| Property | This compound Sodium Salt | This compound Free Base |
| Molecular Formula | C₁₄H₁₁N₄NaO₂S[1] | C₁₄H₁₂N₄O₂S[2] |
| Molecular Weight | 322.32 g/mol [1] | 300.34 g/mol [3] |
| Appearance | White to yellow powder[4] | White to off-white powder |
| Melting Point | >296°C (with decomposition)[5] | 247-248°C[6] |
| pKa (Strongest Acidic) | Not directly applicable | 6.79 |
| pKa (Strongest Basic) | Not directly applicable | 2.13 |
| Water Solubility | 50 mg/mL[4] | 7.5 mg/L at pH 7 (practically insoluble)[3] |
| Solubility in Ethanol | <1 mg/mL[7] | 730 mg/L (slightly soluble)[3] |
| Solubility in Acetone | Data not available | 4,300 mg/L (soluble)[3] |
| Hygroscopicity | Hygroscopic[8] | Data not available |
Solubility and Dissolution
The most significant difference between the two forms lies in their aqueous solubility. The sodium salt is highly soluble in water, whereas the free base is practically insoluble. This disparity has profound implications for formulation, dissolution, and subsequent absorption. The higher solubility of the sodium salt is expected to lead to a faster dissolution rate compared to the free base, which is often the rate-limiting step for the absorption of poorly soluble drugs.
Stability Profile
The stability of an active pharmaceutical ingredient (API) is a critical factor in determining its shelf-life and ensuring its safety and efficacy. A stability-indicating analytical method is crucial for detecting any degradation products.
A stability-indicating hydrophilic interaction liquid chromatographic (HILIC) method has been developed for the determination of this compound sodium in the presence of its degradation products. Forced degradation studies were performed under various stress conditions as per International Council for Harmonisation (ICH) guidelines.
Table 2: Forced Degradation Conditions for this compound Sodium Stability Testing
| Stress Condition | Methodology |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 2 hours |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 2 hours |
| Oxidative Degradation | 30% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105°C for 24 hours |
| Photolytic Degradation | UV light (254 nm) for 24 hours |
Bioavailability and Pharmacokinetics
The enhanced aqueous solubility of the sodium salt is anticipated to result in improved bioavailability compared to the free base. The dissolution of the free base is likely the rate-limiting step in its absorption from the gastrointestinal tract. Although direct comparative pharmacokinetic studies are limited, a study on the oral administration of this compound (form not specified) in broilers reported on its tissue distribution and half-life. The significantly faster dissolution of the sodium salt would be expected to lead to a shorter Tmax (time to reach maximum plasma concentration) and potentially a higher Cmax (maximum plasma concentration) compared to the free base.
Mechanism of Action
This compound, as a sulfonamide antibiotic, primarily acts by competitively inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of folic acid in bacteria and protozoa. By blocking this pathway, this compound prevents the production of nucleic acids and proteins, leading to a bacteriostatic or coccidiostatic effect. A secondary mechanism of action involves the inhibition of vitamin K epoxide reductase, which can affect blood coagulation.
Caption: this compound inhibits folic acid synthesis.
Experimental Protocols
Determination of Melting Point
Apparatus: Capillary melting point apparatus.
Procedure:
-
Finely powder the dry sample of this compound sodium salt or free base.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-20°C per minute until the temperature is about 30°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the substance begins to melt (onset) and the temperature at which it is completely molten (clear point). This range is the melting point.
Determination of Aqueous Solubility (Shake-Flask Method based on OECD 105)
Apparatus:
-
Mechanical shaker or magnetic stirrer
-
Constant temperature bath (25 ± 0.5°C)
-
Centrifuge
-
Analytical balance
-
pH meter
-
Suitable analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the test substance (this compound sodium salt or free base) to a known volume of distilled water in a glass-stoppered flask.
-
Place the flask in a constant temperature bath at 25°C and agitate for 24 hours.
-
Allow the suspension to settle. If necessary, centrifuge the sample to separate the solid phase.
-
Withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot appropriately and determine the concentration of the dissolved substance using a validated analytical method (e.g., HPLC-UV).
-
Perform the determination in triplicate.
Caption: Workflow for solubility determination.
Comparative In Vitro Dissolution Testing
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus)
Dissolution Medium: 900 mL of pH 1.2, 4.5, and 6.8 buffers.
Procedure:
-
Place a known amount of this compound sodium salt or free base into each dissolution vessel.
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Rotate the paddle at a specified speed (e.g., 50 rpm).
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Filter the samples and analyze the concentration of dissolved drug using a validated analytical method.
-
Plot the percentage of drug dissolved against time to obtain the dissolution profile.
Conclusion
The choice between this compound sodium salt and its free base for pharmaceutical applications is primarily dictated by the desired physicochemical properties. The sodium salt offers significantly higher aqueous solubility, which is advantageous for liquid formulations and is expected to lead to enhanced dissolution and bioavailability for oral solid dosage forms. Conversely, the free base, being less soluble, might be suitable for specific controlled-release applications or non-aqueous formulations. A thorough understanding of the distinct characteristics of each form is essential for the successful development of safe, effective, and stable veterinary drug products.
References
- 1. This compound Sodium | C14H11N4NaO2S | CID 3693427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C14H12N4O2S | CID 5338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound =92.5 967-80-6 [sigmaaldrich.com]
- 5. This compound sodium | 967-80-6 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. snscourseware.org [snscourseware.org]
The Dawn of a New Era in Poultry Production: The Historical Development of Sulfaquinoxaline as a Coccidiostat
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of sulfaquinoxaline in 1948 as a coccidiostat marked a pivotal moment in the history of the poultry industry.[1][2] This sulfonamide, originally synthesized during World War II as a potential long-acting antimalarial for humans, proved too toxic for that purpose but found its true calling in the control of coccidiosis in chickens.[1][2][3] Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, was a major scourge of poultry production, causing high morbidity and mortality and significant economic losses. This compound was the first anticoccidial agent to be continuously included in poultry feed, a practice that revolutionized the industry by enabling the large-scale, intensive rearing of chickens that is standard today.[1][2][3][4] This technical guide delves into the historical development of this compound, its mechanism of action, key experimental findings, and the methodologies that established its efficacy.
From Malaria Research to Poultry Medicine: The Discovery of this compound
The story of this compound begins in the 1930s and 40s, a period of intense research into sulfonamide drugs for human medicine.[1][2][3] During World War II, the search for effective antimalarials was a high priority. Researchers were particularly interested in developing a sulfonamide with a long plasma half-life that could be administered less frequently.[1][2][3] this compound was synthesized during this period and exhibited this desirable pharmacokinetic property. However, subsequent studies revealed that it was too toxic for human use.[1][2][3]
The serendipitous discovery of its potent anticoccidial activity in chickens redirected its developmental path. Early research, notably by Delaplane, Higgins, and Grumbles at the Rhode Island Agricultural Experiment Station, demonstrated the remarkable efficacy of this compound in controlling Eimeria tenella and Eimeria necatrix, two of the most pathogenic species of coccidia in chickens.[5][6][7][8][9] Their work, culminating in a landmark 1948 publication in Poultry Science, established the principle of prophylactic medication, where low concentrations of the drug were continuously fed to birds to prevent the outbreak of coccidiosis.[5][6][7] This approach not only controlled the disease but also allowed for the development of natural immunity in the birds.[9]
Mechanism of Action: Targeting Folic Acid Synthesis
This compound, like other sulfonamides, exerts its anticoccidial effect by interfering with the parasite's synthesis of folic acid, an essential vitamin for growth and replication. The mechanism is a classic example of competitive antagonism.
dot
Caption: this compound inhibits folic acid synthesis in Eimeria.
Eimeria parasites, like many bacteria, cannot utilize pre-formed folic acid from their host and must synthesize it de novo. A key enzyme in this pathway is dihydropteroate synthase, which catalyzes the condensation of pteridine and para-aminobenzoic acid (PABA). This compound is a structural analog of PABA and competitively inhibits dihydropteroate synthase. This blockage of folic acid synthesis deprives the parasite of essential precursors for DNA, RNA, and protein synthesis, ultimately leading to the cessation of growth and replication.
Quantitative Data from Early Efficacy and Safety Studies
The pioneering studies on this compound provided the foundational data for its widespread adoption. The following tables summarize key quantitative findings from this era.
Table 1: Efficacy of this compound in Controlling Coccidiosis in Chickens
| Study (Year) | Eimeria Species | Treatment Regimen | Mortality Rate (Control) | Mortality Rate (Treated) | Weight Gain (Treated vs. Control) |
| Delaplane (1947) | E. tenella | 0.05% in mash (intermittent) | 13.20% - 20.32% | 0.86% - 1.89% | Higher in treated groups |
| Grumbles et al. (1948) | Mixed field infection | 0.0125% in mash (continuous) | Not specified | Significantly reduced | Improved feed efficiency |
| Grumbles et al. (1948) | Mixed field infection | 0.033% in mash (continuous) | Not specified | Significantly reduced | Improved feed efficiency |
| Bankowski (1951) | Mild caecal & intestinal | Prophylactic in mash | Not specified | Alleviated clinical signs | Not specified |
Table 2: Effect of this compound on Growth of Coccidia-Free Chicks
| Study (Year) | This compound Concentration in Feed | Duration of Feeding | Effect on Growth (Compared to Control) |
| Singsen et al. (1948) | 0.01% | 7 weeks | Larger but non-significant gains |
| Singsen et al. (1948) | 0.03% | Not specified | "Definite reduction" in growth |
Table 3: Toxicity of this compound in Chickens
| Study (Year) | This compound Concentration | Administration Route & Duration | Observed Toxic Effects |
| Delaplane and Milliff (1948) | Not specified | Not specified | Toxic in egg-type chickens, but not in broilers. Weakness and anemia. |
| Fulton et al. (2023) | Prescribed label dosage in water | 2 days on, 3 days off, 2 days on | Increased mortality 9 days after last treatment. |
Experimental Protocols of Foundational Studies
The methodologies employed in the mid-20th century to evaluate anticoccidial drugs laid the groundwork for modern efficacy testing. While detailed protocols from the original papers are not fully available, the general approach can be reconstructed.
General Protocol for Efficacy Testing of this compound (circa 1940s-1950s)
-
Animal Model:
-
Young, coccidia-free chicks (e.g., New Hampshire or White Leghorn) were used.
-
Birds were housed in controlled environments, often in battery brooders, to prevent accidental infection.
-
-
Infection:
-
Chicks were orally inoculated with a standardized dose of sporulated Eimeria oocysts (e.g., E. tenella or E. necatrix).
-
A non-infected, non-medicated control group was maintained to assess the normal growth of the birds.
-
An infected, non-medicated control group was included to establish the severity of the infection.
-
-
Treatment:
-
This compound was incorporated into the feed at various concentrations (e.g., 0.0125%, 0.033%, 0.05%).
-
Different administration schedules were tested:
-
Continuous: The medicated feed was provided throughout the experimental period.
-
Intermittent: Medicated feed was given for a set number of days, followed by a period of non-medicated feed, and then another period of medication (e.g., 2 days on, 4 days off, 1 day on).
-
-
-
Data Collection and Analysis:
-
Mortality: Daily records of mortality were kept for each group.
-
Weight Gain: Birds were weighed at the beginning and end of the experiment to determine the average weight gain.
-
Feed Consumption: The amount of feed consumed by each group was recorded to calculate feed efficiency (feed-to-gain ratio).
-
Lesion Scoring: At the end of the trial, a subset of birds from each group was euthanized and their intestines were examined for the presence and severity of coccidial lesions. A scoring system (e.g., 0 for no lesions to 4 for severe lesions) was used to quantify the pathological damage.
-
Oocyst Counts: Fecal samples were collected at specific intervals and the number of oocysts per gram of feces was determined using a McMaster counting chamber.
-
dot
References
- 1. Prevalence and anticoccidial drug sensitivity of Eimeria tenella isolated from commercial broiler farms in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. aaap.info [aaap.info]
- 9. thepoultrysite.com [thepoultrysite.com]
Spectroscopic Analysis of Sulfaquinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic methods used to analyze the structure of sulfaquinoxaline, a widely used sulfonamide antibiotic in veterinary medicine. The following sections detail the principles and experimental data associated with Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the characterization of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound and for providing information about its electronic structure. The quinoxaline and p-aminobenzenesulfonamide chromophores in the molecule give rise to characteristic absorption bands in the UV region.
Data Presentation
The UV absorption maxima for this compound are summarized in the table below. These values can be used for quantitative analysis and to confirm the presence of the key chromophoric systems within the molecule.
| Solvent/Condition | λmax 1 (nm) | λmax 2 (nm) | Reference |
| Water (pH 6.6) | 252 | 360 | [1] |
| Methanol | Not Specified | Not Specified | [2][3] |
Experimental Protocols
Method for UV-Vis Analysis of this compound
A standard method for the UV-Vis analysis of this compound involves the following steps:
-
Standard Solution Preparation: Accurately weigh a precise amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol or a buffered aqueous solution, to prepare a stock solution of known concentration.[2]
-
Working Standard Preparation: Prepare a series of working standard solutions by diluting the stock solution to various concentrations. This will be used to generate a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent used for the standard solutions. Dilute as necessary to bring the concentration within the linear range of the calibration curve.
-
Spectrophotometric Measurement: Record the absorbance of the standard and sample solutions at the wavelength of maximum absorption (λmax) against a solvent blank.[2]
-
Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound provides a unique fingerprint corresponding to the vibrational frequencies of its constituent bonds.
Data Presentation
The characteristic IR absorption bands for this compound are presented in the table below. These bands are indicative of the various functional groups within the molecule, such as N-H, S=O, and aromatic C-H bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| 3685 | N-H Stretch | Primary Amine (NH₂) | [1] |
| 1384-1416 | Asymmetric SO₂ Stretch | Sulfonyl | [4] |
| 1150-1170 (approx.) | Symmetric SO₂ Stretch | Sulfonyl | [4] |
| 900-925 (approx.) | S-N Stretch | Sulfonamide | [4] |
Experimental Protocols
Method for FTIR Analysis of this compound
A common method for obtaining the FTIR spectrum of solid this compound is as follows:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of dry this compound powder with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum.
-
Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following NMR data is based on computational predictions and should be used for reference purposes only. Experimental verification is required for definitive structural assignment.
Predicted Data Presentation
Predicted ¹H NMR Spectral Data
| Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| Protons on p-aminophenyl ring | 6.7 - 7.9 | Doublets |
| Protons on quinoxaline ring | 7.6 - 8.5 | Multiplets |
| Amine (NH₂) protons | Broad singlet | |
| Sulfonamide (NH) proton | Broad singlet |
Predicted ¹³C NMR Spectral Data
| Atom | Predicted Chemical Shift (ppm) |
| Carbons in p-aminophenyl ring | 114 - 152 |
| Carbons in quinoxaline ring | 128 - 155 |
Experimental Protocols
General Method for NMR Analysis of Small Molecules
-
Sample Preparation:
-
Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).
-
Acquire the ¹³C NMR spectrum, often requiring a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
Data Presentation
The mass spectrometry data for this compound and its hydroxylated metabolite are summarized below. The fragmentation pattern is characteristic of sulfonamides.
| Compound | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Ionization Mode | Reference |
| This compound | 301.0754 [M+H]⁺ | 236, 235, 156.0114, 146.0713, 108, 92 | Positive ESI, EI | [1] |
| Hydroxythis compound | 317 [M+H]⁺ | 156, 108 | Positive ESI | [5] |
Experimental Protocols
Method for LC-MS/MS Analysis of this compound
-
Sample Preparation:
-
Extract this compound from the sample matrix (e.g., animal tissue) using a suitable solvent such as a mixture of methanol and water with formic acid.
-
Perform a clean-up step, which may involve centrifugation and/or solid-phase extraction (SPE), to remove interfering substances.
-
-
Chromatographic Separation (LC):
-
Inject the prepared sample into a liquid chromatograph equipped with a C18 column.
-
Use a mobile phase gradient, typically consisting of acetonitrile and water with a modifier like formic acid, to achieve separation of this compound from other components.
-
-
Mass Spectrometric Detection (MS/MS):
-
The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
-
Set the mass spectrometer to perform tandem MS (MS/MS) by selecting the precursor ion of this compound (m/z 301) and monitoring its characteristic product ions.
-
Metabolic Pathway of this compound
The biotransformation of this compound in animals primarily involves hydroxylation of the quinoxaline ring and N-acetylation of the aniline amino group.[5] Understanding these metabolic pathways is crucial for drug development and residue analysis.
Visualization of this compound Metabolism
The following diagram illustrates the primary metabolic transformations of this compound.
References
- 1. This compound | C14H12N4O2S | CID 5338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatographic analysis of this compound and its application to pharmacokinetic studies in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Sulfaquinoxaline's Mode of Action Against Eimeria Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfaquinoxaline, a synthetic antimicrobial compound, has been a cornerstone in the control of coccidiosis, a parasitic disease of significant economic impact in the poultry industry. Caused by protozoa of the genus Eimeria, this disease disrupts intestinal integrity, leading to morbidity and mortality. This technical guide provides an in-depth exploration of the biochemical mechanisms underlying this compound's efficacy against Eimeria species. It details the targeted metabolic pathway, presents quantitative data on its therapeutic effects, and outlines key experimental protocols for its evaluation. Furthermore, this guide offers visual representations of the drug's mechanism and relevant experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: Inhibition of Folic Acid Synthesis
The primary mode of action of this compound against Eimeria species is its interference with the de novo synthesis of folic acid, an essential cofactor for DNA and amino acid synthesis. Unlike their vertebrate hosts, which obtain folic acid from their diet, Eimeria and other apicomplexan parasites must synthesize it themselves, making this pathway an excellent target for chemotherapeutic intervention.[1][2][3]
This compound is a structural analog of para-aminobenzoic acid (PABA), a crucial precursor in the folic acid biosynthetic pathway.[4] Due to this structural similarity, this compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) .[2][5] DHPS catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate. By binding to the PABA site on the enzyme, this compound blocks this critical step, thereby halting the production of dihydrofolic acid and, consequently, tetrahydrofolic acid (THF), the biologically active form of folic acid. The disruption of THF synthesis ultimately leads to the cessation of parasite replication and development.[1][2]
The efficacy of this compound is often enhanced when used in combination with other anticoccidial drugs that target the same pathway at a different step. A common synergistic combination is with pyrimethamine, which inhibits dihydrofolate reductase (DHFR), the enzyme responsible for converting dihydrofolic acid to tetrahydrofolic acid.[6]
Figure 1. Mechanism of this compound Action
Spectrum of Activity and Stage Specificity
This compound exhibits varying efficacy against different species of Eimeria. It is generally considered more effective against intestinal species such as Eimeria acervulina, Eimeria maxima, and Eimeria brunetti compared to the cecal species, Eimeria tenella and Eimeria necatrix.[6] This differential activity may be related to variations in drug absorption and metabolism within different regions of the avian intestine, as well as potential differences in the DHPS enzyme among Eimeria species.
The drug primarily targets the asexual stages of the parasite's life cycle. Specifically, sulfonamides like this compound are most effective against the second-generation schizonts (meronts).[6] This stage-specific action influences the optimal timing of treatment for coccidiosis.
Quantitative Data on Efficacy
The efficacy of this compound is typically assessed by measuring key parameters in infected and treated animals compared to untreated controls. These parameters include oocyst shedding, intestinal lesion scores, and performance metrics such as weight gain and feed conversion ratio.
Table 1: Effect of this compound on Oocyst Shedding in Broiler Chickens Experimentally Infected with Eimeria Species
| Eimeria Species | Treatment Group | Oocysts Per Gram (OPG) of Feces | Percent Reduction in OPG | Reference |
| E. tenella (mixed infection) | Infected, Untreated | 150,000 | - | [7] |
| Infected, this compound + Diaveridine | 0 | 100% | [7] | |
| E. acervulina (mixed infection) | Infected, Untreated | 150,000 | - | [7] |
| Infected, this compound + Diaveridine | 0 | 100% | [7] | |
| E. maxima (mixed infection) | Infected, Untreated | 150,000 | - | [7] |
| Infected, this compound + Diaveridine | 0 | 100% | [7] |
Table 2: Effect of this compound on Lesion Scores in Broiler Chickens Experimentally Infected with Eimeria Species
| Eimeria Species | Treatment Group | Mean Lesion Score (0-4 scale) | Reference |
| E. tenella (mixed infection) | Infected, Untreated | 3.5 | [7] |
| Infected, this compound + Diaveridine | 0 | [7] | |
| E. acervulina (mixed infection) | Infected, Untreated | 2.5 | [7] |
| Infected, this compound + Diaveridine | 0 | [7] | |
| E. maxima (mixed infection) | Infected, Untreated | 2.5 | [7] |
| Infected, this compound + Diaveridine | 0 | [7] |
Experimental Protocols
In Vivo Efficacy Assessment in Chickens (Battery Cage Study)
This protocol outlines a standard battery cage study to evaluate the efficacy of this compound against Eimeria infections in broiler chickens.
Figure 2. In Vivo Efficacy Study Workflow
Materials:
-
Coccidia-free broiler chicks (e.g., 1-day-old)
-
Battery cages with wire floors
-
Coccidiostat-free feed and water
-
Sporulated Eimeria oocysts of known species and quantity
-
This compound product
-
McMaster counting slides
-
Saturated salt solution (for oocyst flotation)
-
Microscope
-
Equipment for necropsy and lesion scoring
Procedure:
-
Animal Acclimatization: House day-old, coccidia-free chicks in a controlled environment and provide coccidiostat-free feed and water ad libitum for a period of approximately 14 days.
-
Group Allocation: Randomly assign birds to different treatment groups (e.g., uninfected untreated control, infected untreated control, infected treated with this compound at various dosages). Each group should have multiple replicates.
-
Infection: At approximately 14 days of age, orally inoculate each bird in the infected groups with a predetermined number of sporulated Eimeria oocysts.
-
Treatment: Begin administration of this compound in the feed or drinking water at the time of infection or shortly after, according to the experimental design.
-
Data Collection (Days 5-7 post-infection):
-
Performance: Record body weight gain and feed consumption for each group.
-
Oocyst Shedding: Collect fecal samples from each replicate pen and determine the oocysts per gram (OPG) using the McMaster counting technique.
-
-
Necropsy and Lesion Scoring (Day 6 or 7 post-infection):
-
Data Analysis: Statistically analyze the collected data (weight gain, feed conversion ratio, OPG, and lesion scores) to determine the efficacy of the this compound treatment compared to the infected, untreated control group.
Oocyst Per Gram (OPG) Counting using McMaster Technique
Procedure:
-
Weigh 2 grams of a pooled fecal sample from a replicate group.
-
Add 28 ml of a saturated salt solution to the fecal sample in a container.
-
Thoroughly mix the feces and salt solution to create a uniform suspension.
-
Strain the suspension through a fine mesh sieve into a clean container.
-
Using a pipette, immediately draw up a sample of the filtered suspension.
-
Fill one chamber of the McMaster slide with the suspension.
-
Repeat for the second chamber.
-
Let the slide sit for 5 minutes to allow the oocysts to float to the top.
-
Under a microscope at 100x magnification, count all the Eimeria oocysts within the grid of both chambers.
-
Calculate the OPG: OPG = (Total oocysts counted in both chambers) x 50.
Dihydropteroate Synthase (DHPS) Enzyme Assay
This spectrophotometric assay can be used to determine the inhibitory activity of this compound on Eimeria DHPS.[4][11]
Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the DHPS activity.
Reagents:
-
Purified recombinant Eimeria DHPS
-
Purified recombinant DHFR
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
Para-aminobenzoic acid (PABA)
-
NADPH
-
This compound (or other inhibitors)
-
Assay buffer (e.g., HEPES buffer, pH 7.6, with MgCl2)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DHFR, NADPH, and PABA in a microplate well.
-
Add varying concentrations of this compound to the wells.
-
Initiate the reaction by adding DHPPP and Eimeria DHPS.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction velocities for each this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits DHPS activity by 50%) by plotting the reaction velocities against the inhibitor concentrations.
Resistance to this compound
The extensive use of this compound has led to the development of drug resistance in Eimeria populations.[12][13] The primary mechanism of resistance is believed to be due to mutations in the folP gene, which encodes for dihydropteroate synthase.[14][15] These mutations can alter the binding site of the enzyme, reducing its affinity for sulfonamides while maintaining its ability to bind PABA. This allows the parasite to continue synthesizing folic acid even in the presence of the drug. Monitoring for resistance is crucial for the effective management of coccidiosis and can be achieved through in vivo sensitivity testing as described in the protocols above.
Conclusion
This compound remains a relevant tool in the control of coccidiosis due to its well-defined mode of action targeting a metabolic pathway essential for Eimeria but absent in the host. Its effectiveness as a competitive inhibitor of dihydropteroate synthase underscores the importance of understanding parasite-specific metabolic pathways for targeted drug development. The provided experimental protocols offer a framework for the continued evaluation of this compound and the screening of novel anticoccidial compounds. As resistance continues to be a challenge, a thorough understanding of the drug's mechanism and the implementation of robust testing methodologies are paramount for the sustainable control of this important poultry disease.
References
- 1. A new protocol for a challenge test to assess the efficacy of live anticoccidial vaccines for chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zooparaz.net [zooparaz.net]
- 3. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. gob.mx [gob.mx]
- 9. poultrycontent.ceva.com [poultrycontent.ceva.com]
- 10. eliasnutri.wordpress.com [eliasnutri.wordpress.com]
- 11. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticoccidial drug resistance in fowl coccidia: the state of play revisited | World's Poultry Science Journal | Cambridge Core [cambridge.org]
- 13. Transferred drug-resistance in Eimeria maxima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]
- 15. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
The Antibacterial Spectrum of Sulfaquinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfaquinoxaline is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs. It is primarily utilized in veterinary medicine for the prevention and treatment of coccidiosis and various bacterial infections in livestock and poultry.[1][2] Like other sulfonamides, this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][3] Its therapeutic action is bacteriostatic, meaning it inhibits the growth and reproduction of bacteria without directly killing them. This guide provides a detailed overview of the antibacterial spectrum of this compound, its mechanism of action, methods for its evaluation, and bacterial resistance mechanisms.
Mechanism of Action
The antibacterial effect of this compound is achieved through the competitive inhibition of a key enzyme in the bacterial folic acid synthesis pathway.[1] Bacteria, unlike mammals, must synthesize their own folic acid, an essential nutrient for the production of nucleic acids and certain amino acids. Mammalian cells, in contrast, acquire preformed folic acid from their diet. This metabolic difference is the basis for the selective toxicity of sulfonamides against susceptible bacteria.[1]
This compound acts as a structural analog of para-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate synthase (DHPS). By competitively binding to the active site of DHPS, this compound prevents the conversion of PABA into dihydropteroic acid, a crucial intermediate in the folic acid pathway. This disruption halts the synthesis of folic acid, ultimately leading to the cessation of bacterial growth and replication.[1]
Caption: Mechanism of this compound Action.
Antibacterial Spectrum and Efficacy
This compound is characterized by its broad-spectrum activity, demonstrating efficacy against a variety of Gram-positive and Gram-negative bacteria relevant to veterinary medicine.[1][3] Its primary applications include controlling outbreaks of fowl cholera caused by Pasteurella multocida and fowl typhoid caused by Salmonella gallinarum.[1] The effectiveness of this compound against a specific bacterial isolate is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the bacterium in vitro.
Quantitative Data on Antibacterial Activity
| Bacterial Species | Gram Stain | Pathogen Type | This compound MIC (µg/mL) | Reference(s) |
| Escherichia coli | Negative | Poultry Pathogen | Average MIC reported from tube dilution method | [4] |
| Pasteurella multocida | Negative | Fowl Cholera Agent | Susceptible | [1] |
| Salmonella gallinarum | Negative | Fowl Typhoid Agent | Susceptible | [1] |
Note: Specific MIC values can vary significantly between different bacterial strains and the testing methodology used.
Experimental Protocols for Determining Antibacterial Spectrum
The in vitro antibacterial spectrum of this compound is determined using standardized susceptibility testing methods. The goal of these methods is to determine the MIC of the drug against specific bacterial isolates. The most common protocols are the broth dilution and agar dilution methods.
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. It involves preparing a series of twofold dilutions of this compound in a liquid growth medium in the wells of a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After an incubation period, typically 18-24 hours, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits bacterial growth.[5]
Agar Dilution Method
The agar dilution method is considered a reference method for antimicrobial susceptibility testing. In this protocol, varying concentrations of this compound are incorporated into molten agar medium, which is then poured into petri dishes and allowed to solidify. The surface of each plate is then inoculated with a standardized suspension of the test bacteria. Following incubation, the plates are observed for bacterial growth. The MIC is the lowest concentration of this compound that prevents the growth of bacterial colonies on the agar surface.
Caption: General workflow for MIC determination.
Mechanisms of Bacterial Resistance
The emergence of bacterial resistance to sulfonamides, including this compound, is a significant concern in veterinary medicine. Resistance can arise through several mechanisms, primarily involving alterations in the drug's target or the acquisition of alternative metabolic pathways.
-
Target Site Modification : The most common mechanism of resistance is due to mutations in the folP gene, which encodes the dihydropteroate synthase (DHPS) enzyme. These mutations result in an altered enzyme structure with a reduced affinity for sulfonamides, while still allowing it to bind to its natural substrate, PABA. This enables the bacteria to continue folic acid synthesis even in the presence of the drug.
-
Acquisition of Resistant DHPS : Bacteria can acquire resistance through horizontal gene transfer of mobile genetic elements, such as plasmids and integrons, that carry sulfonamide resistance genes (sul1, sul2, sul3). These genes encode for alternative, highly resistant forms of the DHPS enzyme that are not inhibited by this compound.
-
Increased PABA Production : Some bacteria can overcome the competitive inhibition by overproducing PABA, which outcompetes this compound for binding to the DHPS enzyme.
Caption: Logical flow of resistance to this compound.
Conclusion
This compound remains a relevant antimicrobial agent in veterinary practice due to its broad-spectrum bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy is rooted in the targeted inhibition of the bacterial folic acid synthesis pathway, a mechanism that provides a degree of selective toxicity. Understanding the antibacterial spectrum through standardized methodologies like MIC determination is crucial for its appropriate clinical use. However, the potential for bacterial resistance through mechanisms such as target site modification and acquisition of resistance genes necessitates prudent use and ongoing surveillance to preserve its therapeutic value. This guide provides a foundational understanding for researchers and professionals involved in the development and application of antimicrobial agents.
References
Sulfaquinoxaline: A Technical Deep Dive into Folic Acid Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfaquinoxaline is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs. It is primarily utilized in veterinary medicine as a coccidiostat to treat and prevent coccidiosis in poultry and livestock.[1][2] The therapeutic efficacy of this compound is rooted in its ability to competitively inhibit the enzyme dihydropteroate synthase (DHPS), a critical component in the microbial folic acid synthesis pathway.[3][4] This targeted inhibition disrupts the production of tetrahydrofolate, an essential cofactor for DNA and amino acid synthesis, ultimately leading to a bacteriostatic effect.[5] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.
Introduction: The Folic Acid Pathway as an Antimicrobial Target
Folic acid (Vitamin B9) is a vital nutrient for most living organisms, serving as a precursor for tetrahydrofolate (THF). THF and its derivatives are essential coenzymes in a variety of metabolic processes, including the synthesis of purines and pyrimidines (the building blocks of DNA and RNA) and the metabolism of certain amino acids.[5]
While mammals obtain folic acid from their diet, many microorganisms, including bacteria and protozoa, are incapable of utilizing exogenous folate.[4] Instead, they must synthesize it de novo through a well-defined biochemical pathway. This metabolic distinction presents an ideal target for selective antimicrobial therapy.[3] The folic acid synthesis pathway is therefore a cornerstone of antimicrobial drug development.
This compound: Mechanism of Action
This compound exerts its antimicrobial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[3]
Competitive Inhibition of Dihydropteroate Synthase (DHPS)
DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[6] This is a crucial step in the synthesis of folic acid.
This compound is a structural analog of PABA.[4] This structural mimicry allows it to bind to the active site of DHPS, competing directly with the natural substrate, PABA.[4] By occupying the active site, this compound prevents the binding of PABA and thereby inhibits the synthesis of 7,8-dihydropteroate. This blockade of the folic acid pathway deprives the microorganism of essential downstream metabolites, leading to the cessation of growth and replication—a bacteriostatic effect.[5]
Figure 1: Mechanism of this compound Inhibition.
Quantitative Analysis of this compound Activity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). While this compound is known to be a potent inhibitor of DHPS, specific IC50 and Ki values for its direct enzymatic inhibition are not consistently reported in publicly available literature. However, its efficacy has been demonstrated in numerous studies against coccidial infections.
| Parameter | Value | Organism/System | Reference |
| IC50 | Not consistently reported for direct DHPS inhibition. A study on 29 sulfonamides reported IC50 values of less than 100 ng/mL in a fluorescence polarization assay. | General Sulfonamides | [7][8] |
| Ki | Not consistently reported. | - | - |
| Anticoccidial Efficacy | 99.05% reduction in oocyst per gram (OPG) of feces. | Eimeria spp. in rabbits | [9] |
| Anticoccidial Efficacy | Significant reduction in oocyst shedding and lesion scores. | Eimeria tenella in broiler chickens | [10] |
Note: The lack of standardized, publicly available IC50 and Ki values for this compound's direct inhibition of DHPS highlights a potential area for further research to quantitatively compare its potency with other sulfonamides.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's inhibition of folic acid synthesis.
Dihydropteroate Synthase (DHPS) Activity Assay (Spectrophotometric Method)
This coupled enzymatic assay is a common method for determining DHPS activity by monitoring the oxidation of NADPH.[11]
Principle: The product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) to tetrahydrofolate, a reaction that consumes NADPH. The decrease in absorbance at 340 nm due to NADPH oxidation is proportional to the DHPS activity.
Materials:
-
Recombinant DHPS enzyme
-
Recombinant DHFR enzyme
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
para-Aminobenzoic acid (PABA)
-
NADPH
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, DHPPP, PABA, and NADPH in a quartz cuvette.
-
Add an excess of DHFR to the mixture.
-
Incubate the mixture at the optimal temperature for the enzymes (e.g., 37°C).
-
Initiate the reaction by adding a known concentration of DHPS.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of reaction is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).
Figure 2: Workflow for Spectrophotometric DHPS Assay.
Determination of IC50 for this compound using a Fluorescence Polarization Assay
This high-throughput method is suitable for screening and quantifying the inhibitory activity of sulfonamides.[7][12]
Principle: A fluorescently labeled PABA analog (tracer) is used. When the tracer is bound to the larger DHPS enzyme, it tumbles slowly in solution, resulting in a high fluorescence polarization value. In the presence of an inhibitor like this compound, the tracer is displaced from the enzyme, tumbles more rapidly, and results in a lower fluorescence polarization value.
Materials:
-
Recombinant DHPS enzyme
-
Fluorescently labeled PABA analog (tracer)
-
This compound (or other sulfonamides) at various concentrations
-
Assay Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorescence polarization plate reader
Procedure:
-
In a multi-well plate, add a fixed concentration of DHPS and the fluorescent tracer to the assay buffer.
-
Add varying concentrations of this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the tracer (minimum polarization).
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve, representing the concentration of this compound that causes a 50% reduction in the tracer binding.
Structure-Activity Relationship (SAR)
The inhibitory activity of sulfonamides is intrinsically linked to their chemical structure.
Structural Comparison of this compound and PABA
The key to the competitive inhibition mechanism of this compound lies in its structural resemblance to PABA. Both molecules possess a para-substituted aromatic ring with an amino group. This common structural motif allows this compound to fit into the PABA-binding site of the DHPS enzyme. The quinoxaline moiety of this compound distinguishes it from other sulfonamides and contributes to its specific pharmacokinetic and pharmacodynamic properties.
Figure 3: Structural Comparison of PABA and this compound.
Conclusion
This compound remains a relevant and effective antimicrobial agent in veterinary medicine due to its specific and potent inhibition of the microbial folic acid synthesis pathway. Its mechanism as a competitive inhibitor of dihydropteroate synthase, stemming from its structural analogy to PABA, is well-established. While there is a need for more publicly available quantitative data on its direct enzyme inhibition, the described experimental protocols provide a robust framework for such investigations. A deeper understanding of the structure-activity relationships and quantitative inhibitory kinetics of this compound and other sulfonamides will continue to be crucial for the development of new antimicrobial agents and for managing the emergence of drug resistance.
References
- 1. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 5. Buy this compound | 59-40-5 | >98% [smolecule.com]
- 6. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly sensitive and class-specific fluorescence polarisation assay for sulphonamides based on dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agmv.ro [agmv.ro]
- 10. sjar.revistas.csic.es [sjar.revistas.csic.es]
- 11. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a Dihydropteroate Synthase-Based Fluorescence Polarization Assay for Detection of Sulfonamides and Studying Its Recognition Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Determination of Sulfaquinoxaline in Animal Feed using HPLC-UV
Introduction
Sulfaquinoxaline is a sulfonamide antibiotic used in veterinary medicine for the prevention and treatment of coccidiosis and other bacterial infections in poultry and livestock.[1] Its presence in animal feed is regulated to ensure food safety and prevent the development of antibiotic resistance. This application note describes a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of this compound in various animal feed matrices. The method is suitable for routine quality control and regulatory compliance monitoring.
Principle
This method involves the extraction of this compound from the feed sample using an acetonitrile-water solution, followed by centrifugation to separate the solid matrix. The resulting extract is then filtered and directly analyzed by reversed-phase HPLC with UV detection. Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Methanol (HPLC grade).
-
Chemicals: this compound analytical standard (≥95% purity)[2][3], Potassium dihydrogen phosphate, Phosphoric acid, 0.01 N Sodium Hydroxide.
-
Solid Phase Extraction (SPE) Cartridges (Optional, for cleanup): C18 or Plexa PCX cartridges can be used if significant matrix interference is observed.[4]
Standard Preparation
-
Stock Standard Solution (0.1 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 250 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[5] This solution should be stored in a brown flask to protect it from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 0.1 µg/mL to 10 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
-
Homogenization: Grind the animal feed sample to a fine, uniform powder.
-
Extraction: Accurately weigh 10 g of the homogenized feed sample into a suitable container. Add 100 mL of an acetonitrile-water (4:1, v/v) solution.[5]
-
Shaking: Stir or shake the mixture for 30 minutes to ensure thorough extraction.[5]
-
Centrifugation: Centrifuge the extract at 1,500 x g for 5 minutes to pellet the solid particles.[5]
-
Filtration: Filter the supernatant through a 0.5 µm membrane filter into an HPLC vial.[5]
HPLC-UV Analysis
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Data Acquisition: A suitable chromatography data acquisition and processing software.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Shodex C18-5B (4.6 x 250 mm, 5 µm) or equivalent[5] | ZIC-HILIC (4.6 x 250 mm, 5 µm)[7][8] |
| Mobile Phase | Phosphate buffer-acetonitrile (7:3, v/v)[5] | 0.2 M Ammonium acetate and acetonitrile (15:85, v/v), pH 5.7[7][8] |
| Flow Rate | 1.0 mL/min[5] | 0.5 mL/min[7][8] |
| Injection Volume | 20 µL | 20 µL |
| Column Temperature | 40°C[5] | Ambient |
| UV Detection | 240 nm[5] | 263 nm[7][8] |
Note: The mobile phase for Condition 1 is prepared by dissolving 6.8 g of potassium dihydrogen phosphate in 1 L of water and adjusting the pH to 3.2-3.4 with phosphoric acid.[5]
Quantification
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Determine the concentration of this compound in the sample extract from the calibration curve using linear regression. The final concentration in the feed sample is calculated by taking into account the initial sample weight and extraction volume.
Method Validation Data
The following tables summarize typical performance characteristics of HPLC-UV methods for this compound analysis in animal feed.
Table 2: Recovery and Precision Data [5]
| Feed Matrix | Spiked Concentration (mg/kg) | Number of Repeats | Recovery Rate (%) | Repeatability (RSD, %) |
| Starting Chick (mash) | 30-120 | 3 | 96.9-97.7 | 1.5 |
| Growing Chick (mash) | 30-120 | 3 | 96.8-98.7 | 1.5 |
| Broiler (mash) | 30-120 | 3 | 96.4-97.9 | 1.8 |
| Growing Chick (pellet) | 30-120 | 3 | 103.0-108.2 | 2.3 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ) [4]
| Parameter | Value (µg/kg) |
| Limit of Detection (LOD) | 74 - 265 |
| Limit of Quantification (LOQ) | 265 - 868 |
Workflow Diagram
Caption: Workflow for this compound Analysis in Feed.
Signaling Pathway Diagram (Illustrative)
Caption: this compound's Competitive Inhibition Mechanism.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. This compound – CRM LABSTANDARD [crmlabstandard.com]
- 4. Development and validation of an LC-UV method for the determination of sulfonamides in animal feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. famic.go.jp [famic.go.jp]
- 6. dspace.alquds.edu [dspace.alquds.edu]
- 7. scispace.com [scispace.com]
- 8. Validated HPLC Method to Simultaneously Determine Amprolium Hydrochloride, this compound Sodium and Vitamin K3 in A.S.K Powder on ZIC-HILIC Column | Semantic Scholar [semanticscholar.org]
Application Note: High-Throughput Analysis of Sulfaquinoxaline and its Metabolite in Animal Tissues by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of sulfaquinoxaline (SQX) and its primary metabolite, hydroxyl-sulfaquinoxaline (SQX-OH), in animal tissues such as liver, kidney, and muscle. The protocol provides a detailed procedure for sample preparation, including homogenization, extraction, and purification, followed by optimized LC-MS/MS conditions for accurate quantification. This method is crucial for researchers, scientists, and professionals in drug development and food safety monitoring to ensure compliance with maximum residue limits (MRLs) and to conduct pharmacokinetic and residue depletion studies.
Introduction
This compound is a sulfonamide antibiotic widely used in veterinary medicine for the prevention and treatment of coccidiosis and other bacterial infections in livestock and poultry.[1][2] The presence of drug residues in edible tissues is a significant concern for consumer safety, leading regulatory bodies to establish MRLs for these compounds. In Brazil, for instance, the MRL for this compound in liver and muscle of equine, bovine, poultry, and swine is 100 µg/kg, which includes the parent drug and its metabolites.[1][2]
Metabolism of this compound can lead to the formation of various byproducts, with a hydroxylated form (SQX-OH) being a significant metabolite identified in liver and kidney samples.[1] Therefore, a reliable analytical method must be able to accurately quantify both the parent compound and its major metabolites. LC-MS/MS offers the high selectivity and sensitivity required for the detection of these residues at trace levels in complex biological matrices.
Experimental Protocol
Sample Preparation
A robust sample preparation protocol is critical for the accurate determination of this compound and its metabolite. The following procedure is a comprehensive approach for extracting the analytes from tissue samples.
1.1. Homogenization:
-
Weigh 2.5 g of chopped and homogenized tissue (liver, kidney, or muscle) into a 50 mL polypropylene centrifuge tube.[1]
1.2. Extraction:
-
Add 15 mL of 70% methanol to the tissue sample.[3]
-
For liver samples, the addition of approximately 3.0 g of anhydrous sodium sulfate can aid in the extraction process.[1]
-
Homogenize the sample using a high-performance dispersing machine.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 3800 x g for 5 minutes.[3]
-
Carefully collect the supernatant.
1.3. Clean-up (for liver and kidney samples):
-
To the supernatant, add 2 mL of n-hexane for defatting.
-
Vortex for 30 seconds and centrifuge at 3000 rpm for 10 minutes.
-
Discard the upper hexane layer.
-
The extract can be further cleaned up using a C18 solid-phase extraction (SPE) cartridge if high matrix interference is observed.
1.4. Final Preparation:
-
Take a 500 µL aliquot of the extract and dilute it to 2 mL with water.[3]
-
Filter the diluted extract through a 0.45-µm membrane filter into an LC vial for analysis.[3]
LC-MS/MS Analysis
The following chromatographic and mass spectrometric conditions are optimized for the separation and detection of this compound and its hydroxylated metabolite.
2.1. Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm × 2 mm, 2.5 µm particle size)[3]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.5 mL/min[1]
-
Injection Volume: 20 µL
-
Gradient Program:
-
Start with 25% B, hold for 1 minute.
-
Increase to 95% B over 3 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 25% B in 0.1 minutes and re-equilibrate for 1.9 minutes.
-
Total run time: 7 minutes.
-
2.2. Mass Spectrometry Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Method Validation Parameters
The analytical method should be validated according to international guidelines to ensure its reliability. The following table summarizes typical validation parameters for the analysis of this compound in animal tissues.
| Parameter | This compound (SQX) | Hydroxyl-sulfaquinoxaline (SQX-OH) | Acceptance Criteria |
| Linearity (r²) | > 0.99 | > 0.99 | r² ≥ 0.99 |
| Limit of Detection (LOD) | 1.0 µg/kg | 1.0 µg/kg | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 2.5 µg/kg | 2.5 µg/kg | S/N ≥ 10 |
| Recovery (%) | 85-110% | 85-110% | 70-120% |
| Precision (RSD%) | < 15% | < 15% | ≤ 20% |
MRM Transitions
The following MRM transitions are recommended for the quantification and confirmation of this compound and its hydroxylated metabolite.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| This compound (SQX) | 301.1 | 156.1 | 108.1 | 25 |
| Hydroxyl-sulfaquinoxaline (SQX-OH) | 317.1 | 156.1 | 108.1 | 25 |
Note: The fragmentation profile of SQX-OH is similar to that of other sulfonamides, producing common daughter ions at m/z 156 and 108.[1]
Quantitative Analysis of Real Samples
A study analyzing chicken tissue samples from various districts in Jammu, J&K, for this compound residues using RP-HPLC-UV found that a significant percentage of samples exceeded the established MRL. In the Jammu district, over 70% of liver samples, 10% of kidney samples, and 25% of muscle samples were above the MRL.[4][5] This highlights the importance of routine monitoring of this compound residues in poultry products.
Experimental Workflow Visualization
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive tool for the simultaneous determination of this compound and its hydroxylated metabolite in various animal tissues. The detailed protocol for sample preparation and the optimized instrumental parameters ensure accurate and reproducible results, making it suitable for routine monitoring, regulatory compliance, and research applications in the field of veterinary drug residue analysis. The importance of monitoring for both the parent drug and its metabolites is emphasized to ensure a comprehensive assessment of residue levels in food products.
References
Application Notes and Protocols: In Vivo Efficacy Model of Sulfaquinoxaline in Broiler Chickens
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to the global poultry industry, leading to substantial economic losses through mortality, reduced weight gain, and poor feed conversion. Sulfaquinoxaline, a synthetic sulfonamide, has been a cornerstone in the control and treatment of coccidiosis in broiler chickens for decades.[1] It acts by competitively inhibiting the enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in Eimeria species, thereby impeding their replication and development.[2][3][4][5] These application notes provide a comprehensive overview and detailed protocols for establishing an in vivo efficacy model of this compound in broiler chickens, designed to be a valuable resource for researchers and professionals in the field of veterinary drug development.
Data Presentation
The efficacy of this compound is typically evaluated based on several key performance indicators. The following tables summarize representative quantitative data from experimental studies, showcasing the impact of this compound treatment on broiler chickens experimentally infected with Eimeria species.
Table 1: Effect of this compound on Mortality Rate in Broiler Chickens Infected with Eimeria spp.
| Treatment Group | Infection Status | This compound Treatment | Mortality Rate (%) | Reference |
| A | Infected | Yes | 0 | [6][7] |
| B | Infected | No (Positive Control) | 12.5 - 28 | [6][7] |
| C | Uninfected | No (Negative Control) | 0 | [6][7] |
Table 2: Effect of this compound on Body Weight Gain (BWG) in Broiler Chickens
| Treatment Group | Infection Status | This compound Treatment | Average Body Weight Gain (g) | Reference |
| A | Infected | Yes | Significantly higher than Positive Control (p<0.05) | [6] |
| B | Infected | No (Positive Control) | Significantly lower than other groups (p<0.05) | [6] |
| C | Uninfected | No (Negative Control) | Not significantly different from Group A (p>0.05) | [6] |
Table 3: Effect of this compound on Feed Conversion Ratio (FCR) in Broiler Chickens
| Treatment Group | Infection Status | This compound Treatment | Feed Conversion Ratio (FCR) | Reference |
| A | Infected | Yes | Improved compared to Positive Control | [6] |
| B | Infected | No (Positive Control) | Higher than other groups | [6] |
| C | Uninfected | No (Negative Control) | Lower than Positive Control | [6] |
Table 4: Effect of this compound on Oocyst per Gram (OPG) of Feces
| Treatment Group | Infection Status | This compound Treatment | Oocyst per Gram (OPG) | Reference |
| A | Infected | Yes | Complete inhibition of oocyst shedding one week post-treatment | [6] |
| B | Infected | No (Positive Control) | High oocyst shedding | [6] |
| C | Uninfected | No (Negative Control) | 0 | [6] |
Experimental Protocols
Experimental Animals and Housing
-
Animal Model: Day-old broiler chicks (e.g., Ross 308 strain) are commonly used.[6]
-
Housing: Birds should be housed in clean, disinfected wire-floored cages to prevent exogenous reinfection. Temperature and lighting should be maintained according to standard broiler management guidelines.
-
Feed and Water: Provide a standard, antibiotic-free broiler starter mash and clean drinking water ad libitum.
Preparation of Eimeria Oocyst Inoculum
-
Oocyst Collection: Feces from chickens infected with the desired Eimeria species (e.g., E. tenella, E. acervulina, E. maxima) are collected.
-
Oocyst Sporulation:
-
Homogenize the fecal samples in a 2.5% (w/v) potassium dichromate solution.[8]
-
Aerate the suspension for 48-72 hours at room temperature (approximately 29°C) using an aquarium pump or by gentle shaking to facilitate sporulation.[1][9]
-
Monitor sporulation microscopically. Sporulated oocysts contain four sporocysts.
-
Once sporulation is complete (typically >80%), wash the oocysts repeatedly with water by centrifugation to remove the potassium dichromate.
-
-
Oocyst Counting: The number of sporulated oocysts per milliliter is determined using a McMaster counting chamber.[7]
-
Inoculum Preparation: Dilute the sporulated oocyst suspension with water to achieve the desired concentration for infection.
Experimental Design and Procedure
-
Acclimatization: Allow the chicks to acclimate for at least 7 days before the start of the experiment.
-
Grouping: Randomly allocate the chicks into experimental groups. A typical design includes:
-
Group 1 (Negative Control): Uninfected and untreated.
-
Group 2 (Positive Control): Infected and untreated.
-
Group 3 (Treatment Group): Infected and treated with this compound.
-
-
Infection: At approximately 14 days of age, orally inoculate each chick in the infected groups with a defined dose of sporulated Eimeria oocysts (e.g., 1 x 10^5 oocysts per bird).[6] The negative control group receives a sham inoculum of water.
-
Treatment:
-
This compound is typically administered in the drinking water.[6][10] A common dosage is 1 gram of this compound per liter of drinking water for a specified period (e.g., for 3 consecutive days, followed by 3 days of plain water, and then another 2 days of treatment).[10]
-
Treatment usually commences 3-5 days post-infection, upon the appearance of clinical signs of coccidiosis.
-
Efficacy Evaluation Parameters
-
Mortality: Record daily mortality in each group.
-
Body Weight: Weigh the birds individually or by group at the beginning of the experiment and at regular intervals (e.g., weekly) until termination.
-
Feed Conversion Ratio (FCR): Measure feed intake for each group and calculate the FCR (Total Feed Intake / Total Weight Gain).
-
Oocyst Per Gram (OPG): Collect fecal samples from each group at specified time points post-infection and determine the OPG using the McMaster counting technique.
-
Lesion Scoring:
-
At the end of the experimental period (typically 7-9 days post-infection), euthanize a subset of birds from each group.
-
Perform necropsies and score the intestinal lesions based on the Johnson and Reid method, which uses a 0 to 4 scale (0 = no gross lesions, 4 = most severe lesions).[6][7][10][11][12] Different sections of the intestine are scored depending on the Eimeria species used for infection.
-
-
Hematological Parameters:
-
Collect blood samples to evaluate hematological changes.
-
Parameters can include Packed Cell Volume (PCV), hemoglobin (Hb) concentration, Red Blood Cell (RBC) count, and White Blood Cell (WBC) count. Coccidiosis can lead to a significant decrease in PCV, Hb, and RBC counts.[13]
-
Statistical Analysis
-
Data should be analyzed using appropriate statistical methods. Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Duncan's multiple range test) is commonly used to compare the means of different treatment groups.[14] A p-value of <0.05 is typically considered statistically significant.
Visualizations
Caption: Experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: Mechanism of action of this compound in Eimeria.
References
- 1. A modified method for purification of Eimeria tenella sporozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying the effect of coccidiosis on broiler performance and infection outcomes in the presence and absence of control methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C14H12N4O2S | CID 5338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. gob.mx [gob.mx]
- 7. poultrycontent.ceva.com [poultrycontent.ceva.com]
- 8. CA2452841C - Method of sporulating eimeria oocytes - Google Patents [patents.google.com]
- 9. The oocyst sporulation time of Eimeria species from the fowl | Parasitology | Cambridge Core [cambridge.org]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. Lesion score: The main tool to diagnose coccidiosis in chickens (Part 1) [eimeriaprevention.com]
- 12. Anticoccidial drugs: lesion scoring techniques in battery and floor-pen experiments with chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijarbs.com [ijarbs.com]
- 14. Evaluation of oocyst shedding of Eimeria maxima and Eimeria acervulina in broiler chickens [scielo.org.mx]
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Studies of Sulfaquinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of sulfaquinoxaline, a sulfonamide antibiotic widely used in veterinary medicine for the prevention and treatment of coccidiosis and bacterial infections in poultry.[1] Detailed protocols for conducting key PK/PD studies are outlined to assist researchers in the evaluation of this compound.
Pharmacodynamics of this compound
This compound is a competitive antagonist of para-aminobenzoic acid (PABA), a precursor for folic acid synthesis in bacteria and protozoa. By inhibiting the dihydropteroate synthetase (DHPS) enzyme, this compound disrupts the folic acid pathway, which is crucial for DNA synthesis and cell replication, leading to a bacteriostatic or coccidiostatic effect.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
In Vivo Efficacy Against Eimeria in Broiler Chickens
The efficacy of this compound is commonly evaluated in broiler chickens experimentally infected with Eimeria species, the causative agent of coccidiosis. Key parameters to assess include mortality rate, weight gain, feed conversion ratio (FCR), oocyst excretion, and intestinal lesion scores.
Table 1: Summary of Pharmacodynamic Efficacy of this compound against Eimeria tenella
| Parameter | Infected, Untreated Control | Infected, this compound-Treated | Reference |
| Mortality Rate | 56% | 4% | [2] |
| Improvement in Mean Weight Gain | - | 59% | [2] |
| Improvement in Fecal Score | - | 70% | [2] |
In a comparative study, treatment with a combination of this compound and diaveridine in broilers experimentally infected with a mixture of Eimeria species resulted in the complete inhibition of oocyst shedding and improved body weight and FCR compared to an untreated infected group.[3]
Pharmacokinetics of this compound
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in the target species. These studies inform appropriate dosing regimens and withdrawal periods to ensure food safety.
Pharmacokinetic Parameters in Broiler Chickens
The following tables summarize key pharmacokinetic parameters of this compound in broiler chickens following single intravenous (IV) and oral administrations.
Table 2: Pharmacokinetic Parameters of this compound in Broiler Chickens (Single IV Dose: 100 mg/kg)
| Parameter | Value (Mean ± SD) | Reference |
| Distribution Half-life (t½α) | 0.16 ± 0.008 h | [4] |
| Elimination Half-life (t½β) | 12.6 ± 0.32 h | [4] |
| Volume of Distribution (Vd) | 0.44 ± 0.009 L/kg | [4] |
| Total Body Clearance (Cl) | 0.278 ± 0.013 ml/kg/min | [4] |
Table 3: Pharmacokinetic Parameters of this compound in Broiler Chickens (Single Oral Dose: 100 mg/kg)
| Parameter | Value (Mean ± SD) | Reference |
| Maximum Plasma Concentration (Cmax) | 107.8 ± 1.49 µg/mL | [4] |
| Time to Cmax (Tmax) | 5.56 ± 0.1 h | [4] |
| Bioavailability (F) | 72.65 ± 3.38 % | [4] |
Following repeated oral daily administration, the Cmax of this compound was 184 ± 1.02 µg/mL at 7.36 ± 0.18 h, with a biological half-life of 1.67 ± 0.057 h.[4]
Tissue Residue Depletion
Understanding the depletion of this compound residues from edible tissues is critical for establishing withdrawal periods and ensuring that residue levels are below the Maximum Residue Limits (MRLs). The MRL for this compound in poultry tissues (muscle and liver/kidney) is typically 100 µg/kg.[5]
Studies have shown that after cessation of treatment, this compound residues deplete from tissues, with levels falling below the MRL within a few days. One study suggested an optimal withdrawal time of over 5 days for a combination of this compound and trimethoprim in broilers.[1][6] Another study found that residues of this compound were below the limit of quantification four days after withdrawal of the medication.
Experimental Protocols
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study.
Protocol 1: Determination of this compound Pharmacokinetics in Broiler Chickens
-
Animals: Use healthy broiler chickens of a specific age and weight range. House the animals in appropriate facilities and allow for an acclimatization period.[7]
-
Drug Administration:
-
Blood Sampling: Collect blood samples (e.g., 1 mL) from a wing vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-dosing into heparinized tubes.[7]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method (see Protocol 3).
-
Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters from the plasma concentration-time data. For IV administration, a two-compartment open model is often used.[4]
Protocol 2: In Vivo Efficacy Study of this compound against Eimeria tenella
-
Animals and Housing: Use day-old coccidia-free broiler chicks. House them in wire-floored cages to prevent reinfection. Provide ad libitum access to feed and water.
-
Experimental Groups: Establish a minimum of three groups: (1) Non-infected, non-medicated control; (2) Infected, non-medicated control; (3) Infected, this compound-medicated.[9]
-
Infection: At a specified age (e.g., 14 days), orally inoculate each chick in the infected groups with a known number of sporulated Eimeria tenella oocysts (e.g., 7.5 x 10^4).[10]
-
Medication: Provide the medicated group with feed or drinking water containing this compound at the desired concentration, starting from a specified day relative to infection.
-
Data Collection:
-
Mortality: Record daily mortality.
-
Weight Gain: Measure body weight at the start and end of the experimental period.
-
Feed Conversion Ratio (FCR): Calculate FCR by dividing total feed intake by total weight gain.
-
Oocyst Counts: From day 5 to day 9 post-infection, collect fecal samples from each group, and determine the oocysts per gram (OPG) of feces using a McMaster chamber.[11]
-
Lesion Scoring: At a specific day post-infection (e.g., day 6 or 7), euthanize a subset of birds from each group and score the cecal lesions on a scale of 0 to 4.[9]
-
-
Data Analysis: Statistically analyze the data to compare the different treatment groups.
Analytical Methodology
Protocol 3: Quantification of this compound in Plasma and Tissues by HPLC
This protocol provides a general framework for the analysis of this compound. Specific parameters may need to be optimized based on the available instrumentation and laboratory conditions.
-
Sample Preparation (Extraction):
-
Plasma: To a known volume of plasma, add a protein precipitation agent (e.g., acetonitrile). Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant.
-
Tissues (Muscle, Liver, Kidney): Homogenize a known weight of tissue with an appropriate extraction solvent (e.g., ethyl acetate or a mixture of acetonitrile and water).[12] Centrifuge the homogenate and collect the supernatant. Further clean-up steps, such as solid-phase extraction (SPE), may be necessary to remove interfering substances.[13]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.
-
Column: A reverse-phase C18 column is commonly used.[14]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01M ammonium acetate) and an organic solvent (e.g., acetonitrile) is typical.[12][15] The exact ratio may vary and can be delivered in an isocratic or gradient elution mode.
-
Detection Wavelength: Monitor the absorbance at the maximum absorption wavelength of this compound, which is around 250-270 nm.[14]
-
-
Quantification:
-
Prepare a standard curve by analyzing known concentrations of this compound.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
-
Method Validation: Validate the analytical method according to relevant guidelines (e.g., ICH/USP) for parameters such as linearity, accuracy, precision, specificity, and sensitivity (limit of detection and quantification).[16]
Workflow for Tissue Residue Analysis
Caption: Workflow for tissue residue analysis.
References
- 1. e-jvc.org [e-jvc.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. cabi.org [cabi.org]
- 4. Kinetic behaviour of sulphaquinoxaline and amprolium in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic of sulfaclozine in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Eimeria tenella activity of Ethanamizuril in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alarming Prevalence of this compound Residue in Poultry Meat Sold in Jammu Region of UT of J&K | The Indian Veterinary Journal [epubs.icar.org.in]
- 13. researchgate.net [researchgate.net]
- 14. lawdata.com.tw [lawdata.com.tw]
- 15. researchgate.net [researchgate.net]
- 16. dspace.alquds.edu [dspace.alquds.edu]
Application Notes: Sulfaquinoxaline Dosage Calculation for Poultry Water Medication
1.0 Introduction
Sulfaquinoxaline is a sulfonamide antibiotic with a broad spectrum of activity, primarily used in veterinary medicine for the treatment and control of coccidiosis in poultry.[1] It is also effective against other bacterial infections, including fowl cholera caused by Pasteurella multocida and fowl typhoid caused by Salmonella gallinarum.[2][3] Administration via drinking water is a common and effective method for medicating entire flocks. However, accurate dosage calculation is critical to ensure therapeutic efficacy while minimizing the risk of toxicity.[2][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for calculating and administering this compound in poultry drinking water.
2.0 Principle of Action
This compound, like other sulfonamides, acts as a competitive antagonist of para-aminobenzoic acid (PABA), a precursor required by bacteria and coccidia for the synthesis of dihydrofolic acid. This inhibition disrupts the folic acid pathway, which is essential for nucleic acid synthesis and cell growth, thereby exerting a bacteriostatic and coccidiostatic effect.
3.0 Data Presentation
The following tables summarize key quantitative data for the use of this compound in poultry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C14H12N4O2S | [5] |
| Molar Mass | 300.366 g/mol | [6] |
| Solubility (Water) | Slightly soluble (base form); Sodium salt is very soluble in water. | [5][6] |
| Stability | Stable under normal storage conditions; prepare medicated water daily. | [5][7] |
Table 2: Recommended Dosage Regimens for this compound in Poultry Drinking Water
| Species | Disease | Dosage Concentration / Administration Schedule | Source(s) |
| Chickens | Coccidiosis (E. tenella, E. necatrix, E. acervulina, E. maxima, E. brunetti) | Intermittent Treatment (Powder): 3 g powder/L water for 3 days, then plain water for 3 days, followed by 1 g/L for 2 more days.[1] Intermittent Treatment (Liquid): 0.04% solution for 2-3 days, skip 3 days, then 0.025% solution for 2 more days.[3][7] | [1][3][7] |
| Acute Fowl Cholera & Fowl Typhoid | 3 g powder/L water for 5 consecutive days.[1] 0.04% solution for 2-3 days.[3][7] | [1][3][7] | |
| Turkeys | Coccidiosis (E. meleagrimitis, E. adenoeides) | Intermittent Treatment: 0.025% solution for 2 days, skip 3 days, give for 2 days, skip 3 days, and give for 2 more days. Repeat if necessary.[3][7] | [3][7] |
| Acute Fowl Cholera & Fowl Typhoid | 0.04% solution for 2-3 days.[3][7] | [3][7] |
Note: Dosages may vary based on the specific product formulation. Always consult the product label.
Table 3: Withdrawal Periods and Precautions for this compound in Poultry
| Parameter | Guideline | Source(s) |
| Meat Withdrawal | 10 days.[1] | [1] |
| Egg Withdrawal | Should not be used in birds producing eggs for human consumption.[1][8] A withdrawal period exceeding 7 days is necessary to reduce drug residues in eggs to 0.1 p.p.m.[9] | [1][8][9] |
| Toxicity | Prolonged administration at high doses may cause depressed feed intake, deposition of crystals in the kidneys, and interference with blood clotting due to vitamin K antagonism.[1][2] Levels higher than 0.025% in water for more than 24-36 hours may reduce growth rate.[7] | [1][2][7] |
| Contraindications | Do not mix or administer in galvanized containers.[7] | [7] |
Experimental Protocols
Protocol 1: Calculation of Stock Solution for Water Medication
Objective: To prepare a concentrated stock solution of this compound for administration through a water proportioner system.
Materials:
-
This compound product (water-soluble powder or liquid concentrate)
-
Personal Protective Equipment (PPE): gloves, safety glasses
-
Calibrated scale or measuring cylinder
-
Clean container for stock solution (not galvanized)
-
Water source (clean, potable water)
Methodology:
-
Determine Total Daily Water Consumption: Estimate the total daily water intake of the flock. This can be based on historical data, flock age, weight, and ambient temperature.
-
Example: 5,000 birds, each consuming an average of 200 mL/day = 1,000 Liters of water per day.
-
-
Determine Required Final Concentration: Based on the target disease and regulatory guidelines (see Table 2), select the desired final concentration of this compound in the drinking water.
-
Example: For coccidiosis treatment in chickens, a target concentration is 0.04%.
-
-
Calculate Total Active Ingredient Needed:
-
Formula: Total Water (L) x Target Concentration (g/L) = Total Active Ingredient (g)
-
Example: 1,000 L x 0.4 g/L (for 0.04%) = 400 g of active this compound.
-
-
Calculate Amount of Product to Use: Account for the concentration of the commercial product.
-
Formula: Total Active Ingredient Needed (g) / Product Concentration (%) = Total Product Needed (g or mL)
-
Example (using a 31.92% liquid concentrate): 400 g / 0.3192 = 1253 g (or approx. 1253 mL) of product.
-
-
Prepare Stock Solution: a. Determine the proportioner setting (e.g., 1:128, meaning 1 oz of stock solution is mixed with 128 oz of water). b. Calculate the volume of stock solution needed. The amount of product calculated in Step 4 will be mixed into a volume of water compatible with the proportioner's intake rate for a 24-hour period. c. Add the calculated amount of this compound product to a clean container. d. Add water to reach the final stock solution volume and mix thoroughly until completely dissolved.
-
Administer Medicated Water: Connect the stock solution to the water proportioner system. Ensure the system is functioning correctly and delivering the medicated water to all drinkers. Prepare fresh medicated water daily.[7]
Protocol 2: Efficacy and Safety Monitoring
Objective: To monitor the flock for therapeutic efficacy and signs of adverse reactions during this compound treatment.
Methodology:
-
Baseline Data Collection: Before initiating treatment, record key parameters:
-
Mortality and morbidity rates.
-
Clinical signs (e.g., bloody droppings, lethargy, ruffled feathers).
-
Feed and water consumption.
-
-
Daily Monitoring During Treatment:
-
Post-Treatment Evaluation:
-
Continue monitoring for several days after the treatment course is complete.
-
Evaluate the success of the treatment by comparing pre- and post-treatment data. A successful treatment should result in a significant reduction in mortality, morbidity, and clinical signs.
-
If a prescribed intermittent treatment schedule is used (e.g., treat for 2 days, skip 3), monitor closely during the "skip" periods for any resurgence of the disease.[3]
-
-
Residue Depletion Analysis (for Drug Development):
-
Sample Collection: At specified time points following withdrawal of the medication, collect tissue samples (muscle, liver, kidney) and eggs.[9]
-
Analytical Method: Utilize a validated analytical method, such as UPLC-MS/MS, to quantify this compound residues in the collected samples.[10]
-
Data Analysis: Plot the residue concentration over time to determine the depletion curve and confirm the appropriate withdrawal period for regulatory compliance. Residue depletion is often most rapid between 0 and 3 days after withdrawal.[9]
-
Visualizations
References
- 1. memphis.com.eg [memphis.com.eg]
- 2. poultrydvm.com [poultrydvm.com]
- 3. 21 CFR § 520.2325a - this compound powder and solution. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. bioone.org [bioone.org]
- 5. This compound | C14H12N4O2S | CID 5338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. backyardchickens.com [backyardchickens.com]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Evaluation of the Presence and Levels of Enrofloxacin, Ciprofloxacin, this compound and Oxytetracycline in Broiler Chickens after Drug Administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Analytical Standards for the Quantification of Sulfaquinoxaline by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfaquinoxaline is a sulfonamide antibiotic widely employed in veterinary medicine for the treatment and prevention of coccidiosis and other bacterial infections in livestock and poultry.[1][2][3] Due to its use in food-producing animals, regulatory bodies have established maximum residue limits (MRLs) in food products to ensure consumer safety.[3] Therefore, accurate and reliable quantification of this compound is essential for quality control of veterinary drug formulations and for residue analysis in various matrices like animal tissues.[3][4]
This application note provides a detailed protocol for the preparation of analytical standards required for the quantification of this compound by HPLC, a common analytical technique for this purpose.[5] The protocol is based on established methods for creating a standard stock solution and a series of working standards for calibration.
Principle
The quantification of this compound using HPLC with UV detection relies on the principle of external standardization. A series of standard solutions with precisely known concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the instrument response (e.g., peak area) against the concentration of each standard. The concentration of this compound in an unknown sample is determined by measuring its response and interpolating the value from the calibration curve. The accuracy of the final result is directly dependent on the accuracy of the prepared standard solutions.
Materials and Reagents
-
This compound Reference Standard (RS)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate
-
Glacial Acetic Acid
-
Deionized Water (Type I)
-
0.01 N Sodium Hydroxide (optional solvent)
-
Class A Volumetric Flasks (brown or amber glass recommended)[6]
-
Class A Volumetric Pipettes
-
Analytical Balance (readable to 0.01 mg)
-
Syringe filters (0.45 µm)
Experimental Protocols
4.1 Protocol 1: Preparation of this compound Standard Stock Solution
This protocol describes the preparation of a concentrated stock solution from the pure reference standard. It is critical to use a calibrated analytical balance and Class A volumetric glassware.
-
Weighing: Accurately weigh approximately 20 mg of the this compound Reference Standard.[6]
-
Dissolution: Quantitatively transfer the weighed standard into a 100 mL brown volumetric flask.[6]
-
Solubilization: Add approximately 70 mL of acetonitrile to the flask. Sonicate for 5-10 minutes or until the standard is completely dissolved.[7]
-
Dilution to Volume: Allow the solution to return to room temperature. Dilute to the mark with acetonitrile.
-
Homogenization: Cap the flask and invert it at least 15-20 times to ensure a homogenous solution.
-
Labeling and Storage: This solution is the Standard Stock Solution (200 µg/mL) . It should be stored protected from light, preferably at 2-8°C.
4.2 Protocol 2: Preparation of Working Standard Solutions for Calibration
This protocol involves the serial dilution of the Standard Stock Solution to prepare a set of standards used to generate the calibration curve. The concentration range should bracket the expected concentration of the unknown samples.
-
Pipetting: Using Class A volumetric pipettes, transfer the required volumes of the 200 µg/mL Standard Stock Solution into separate, appropriately sized volumetric flasks as detailed in Table 1.
-
Dilution: Dilute each standard to the final volume using the HPLC mobile phase or a solvent mixture similar to the mobile phase (e.g., acetonitrile/water 4:1).[6]
-
Homogenization: Cap and invert each flask multiple times to ensure thorough mixing.
-
Filtration: Before injection into the HPLC system, filter each working standard solution through a 0.45 µm syringe filter to remove any particulates.[7][8]
Data Presentation
Table 1: Preparation Scheme for Calibration Curve Standards
| Standard ID | Stock Solution Volume (mL) | Final Volume (mL) | Final Concentration (µg/mL) |
| STD-1 | 1.25 | 100 | 2.5 |
| STD-2 | 2.50 | 100 | 5.0 |
| STD-3 | 5.00 | 100 | 10.0 |
| STD-4 | 7.50 | 100 | 15.0 |
| STD-5 | 10.00 | 100 | 20.0 |
| STD-6 | 12.50 | 100 | 25.0 |
Table 2: Example HPLC Conditions for this compound Analysis
This table summarizes typical chromatographic conditions for the analysis of this compound based on a Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) method.[7][8]
| Parameter | Condition |
| Column | ZIC-HILIC (e.g., 250 mm x 4.6 mm, 5 µm)[8] |
| Mobile Phase | Acetonitrile and 200mM Ammonium Acetate buffer (e.g., 85:15 v/v), pH adjusted to 5.7 with acetic acid.[8] |
| Flow Rate | 0.5 mL/min[7][8] |
| Detection | UV at 263 nm[7][8] |
| Injection Volume | 20 µL |
| Column Temp. | 25°C[8] |
Visualization
The following diagrams illustrate the workflows for standard preparation and the overall analytical process.
Caption: Workflow for the preparation of this compound standard solutions.
Caption: Overall analytical workflow for this compound quantification.
Method Validation Considerations
Any analytical method developed using these standards should be validated according to ICH or USP guidelines to ensure it is suitable for its intended purpose.[7][9] Key validation parameters include:
-
Linearity: Assessed by analyzing the prepared calibration standards. A linear relationship between concentration and response should be demonstrated with a high correlation coefficient (r² > 0.99).
-
Accuracy & Precision: Determined by analyzing quality control samples at multiple concentration levels.
-
Specificity: The ability of the method to resolve this compound from other components in the sample matrix.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.
References
- 1. HPLC Separation of Antibiotics on Newcrom A Column | SIELC Technologies [sielc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. Characterization and estimation of this compound metabolites in animal tissues using liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Liquid chromatographic analysis of this compound and its application to pharmacokinetic studies in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. famic.go.jp [famic.go.jp]
- 7. dspace.alquds.edu [dspace.alquds.edu]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Sulfaquinoxaline Coccidiosis Treatment Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting experimental trials to evaluate the efficacy of sulfaquinoxaline for the treatment of coccidiosis in poultry. The protocols outlined below are based on established scientific principles and regulatory guidelines to ensure the generation of robust and reliable data.
Introduction to Coccidiosis and this compound
Coccidiosis is a parasitic disease of the intestinal tract of animals, caused by protozoa of the genus Eimeria. In poultry, it is a significant cause of economic loss due to mortality, reduced weight gain, and poor feed conversion.[1][2][3] this compound is a synthetic antimicrobial agent that has been used for the prevention and control of coccidiosis in poultry since 1948.[3][4]
Mechanism of Action of this compound
This compound is a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS), which is essential for the synthesis of folic acid in Eimeria species.[3][4][5] Folic acid is a vital cofactor for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, this compound prevents the replication and development of the parasite.[4][5] Avian hosts are not affected by this mechanism as they obtain folic acid from their diet.[5]
The following diagram illustrates the mechanism of action of this compound in the folic acid synthesis pathway of Eimeria.
Experimental Design for Efficacy Trials
The following experimental design is a general guideline and should be adapted based on the specific objectives of the study, the Eimeria species being investigated, and relevant regulatory requirements.
Experimental Workflow
The diagram below outlines the general workflow for a this compound coccidiosis treatment trial.
Key Experimental Parameters
A well-designed study should include the following groups:
-
Group 1: Uninfected, Untreated Control (Negative Control): This group does not receive the Eimeria challenge or any treatment. It serves as a baseline for performance parameters.
-
Group 2: Infected, Untreated Control (Positive Control): This group receives the Eimeria challenge but no treatment. It demonstrates the severity of the infection.
-
Group 3: Infected, this compound-Treated: This group receives the Eimeria challenge and is treated with this compound at the proposed dose(s).
-
(Optional) Group 4: Infected, Reference Drug-Treated: This group receives the Eimeria challenge and is treated with a known effective anticoccidial drug. This allows for a comparative assessment of efficacy.
Experimental Protocols
Animal Husbandry
-
Animals: Use healthy, coccidia-free broiler chickens of a commercial strain, typically starting at one day of age.
-
Housing: House birds in clean, disinfected wire-floored cages to prevent exogenous reinfection.
-
Feed and Water: Provide ad libitum access to a balanced, unmedicated starter ration and clean drinking water.
Coccidiosis Challenge Model
-
Oocyst Preparation: Obtain virulent, sporulated oocysts of the desired Eimeria species (e.g., E. tenella, E. acervulina, E. maxima).
-
Inoculum Preparation: Prepare a suspension of sporulated oocysts in a suitable vehicle (e.g., water, saline). The concentration should be predetermined to induce a moderate level of coccidiosis (i.e., cause measurable lesions and performance effects without excessive mortality in the positive control group). A typical challenge dose might be around 100,000 sporulated oocysts per bird.[1]
-
Infection: At approximately 12-14 days of age, orally inoculate each bird (except the negative control group) with the prepared oocyst suspension.
This compound Administration
-
Dosage: The dosage of this compound can vary. A common therapeutic dose is 0.05% in the feed or drinking water.[6] For combination products, such as with diaveridine, the concentration of this compound may be lower.[1]
-
Administration Route: this compound can be administered in the feed or drinking water.
-
Treatment Period: Treatment typically commences at the time of infection or shortly after and continues for a defined period, for example, for 3-5 consecutive days.[1]
Data Collection and Efficacy Parameters
Oocyst counts per gram (OPG) of feces are a primary measure of the drug's ability to inhibit parasite replication.
Protocol for McMaster Oocyst Counting Technique: [7][8][9][10]
-
Sample Collection: Collect fresh fecal samples from each group at specified time points post-infection (e.g., days 5, 7, and 9).
-
Sample Preparation:
-
Weigh 2 grams of feces.
-
Mix thoroughly with 28 ml of a saturated salt solution (flotation solution).
-
Strain the mixture through a tea strainer or cheesecloth into a clean container.
-
-
Chamber Loading:
-
Using a pipette, immediately draw up the suspension and fill both chambers of a McMaster slide.
-
-
Counting:
-
Allow the slide to sit for 5 minutes for the oocysts to float to the top.
-
Using a microscope at 100x magnification, count all oocysts within the grid of both chambers.
-
-
Calculation:
-
OPG = (Total oocysts in both chambers) x 50
-
Lesion scoring provides a semi-quantitative assessment of the intestinal damage caused by coccidiosis. The Johnson and Reid (1970) method is a widely accepted standard.[11][12][13][14][15]
Protocol for Lesion Scoring (Adapted from Johnson and Reid, 1970):
-
Necropsy: At a predetermined time post-infection (typically 6-7 days), euthanize a subset of birds from each group.
-
Intestinal Examination: Expose the entire intestinal tract and examine the different sections for gross lesions characteristic of the Eimeria species used in the challenge.
-
Scoring: Assign a score from 0 (no gross lesions) to 4 (most severe lesions) for each relevant intestinal segment. The specific scoring criteria vary by Eimeria species.
Example Lesion Scoring Guide:
| Score | Eimeria acervulina (Duodenum) | Eimeria maxima (Mid-intestine) | Eimeria tenella (Ceca) |
| 0 | No gross lesions. | No gross lesions. | No gross lesions. |
| 1 | Scattered, white, plaque-like lesions. | Small red petechiae; some orange mucus. | Few scattered petechiae on the cecal wall. |
| 2 | More numerous, but not coalescent, white plaques. | Numerous petechiae; intestine filled with orange mucus. | More numerous lesions with noticeable blood in cecal contents. |
| 3 | Coalescent white plaques giving the intestine a coated appearance; thickened intestinal wall. | Ballooned and thickened intestinal wall; pinpoint blood clots and mucus. | Large amounts of blood or cecal cores; greatly thickened cecal walls. |
| 4 | Extensive necrosis of the mucosal surface. | Extensive hemorrhage giving the intestine a dark color; intestinal contents consist of red or brown mucus. | Cecal wall greatly distended with blood or large caseous cores.[14] |
-
Body Weight Gain (BWG): Weigh birds at the start of the trial, at the time of infection, and at the end of the study.
-
Feed Conversion Ratio (FCR): Record feed intake for each group and calculate the FCR (total feed consumed / total weight gain).
-
Mortality: Record daily mortality and perform necropsies to determine the cause of death.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.
Table 1: Efficacy of this compound on Oocyst Shedding (Example Data)
| Treatment Group | Mean Oocysts Per Gram (OPG) on Day 7 Post-Infection | % Reduction vs. Positive Control |
| Negative Control | 0 | - |
| Positive Control | 150,000 | - |
| This compound (0.05%) | 15,000 | 90% |
Table 2: Efficacy of this compound on Intestinal Lesion Scores (Example Data)
| Treatment Group | Mean Lesion Score (E. tenella) |
| Negative Control | 0.0 |
| Positive Control | 3.2 |
| This compound (0.05%) | 0.8 |
Table 3: Effect of this compound on Broiler Performance (Example Data)
| Treatment Group | Average Body Weight Gain (g) | Feed Conversion Ratio (FCR) |
| Negative Control | 500 | 1.50 |
| Positive Control | 350 | 2.10 |
| This compound (0.05%) | 480 | 1.60 |
Statistical Analysis
Analyze the collected data using appropriate statistical methods. For oocyst counts and performance data, Analysis of Variance (ANOVA) followed by a suitable post-hoc test (e.g., Tukey's) is commonly used. For lesion score data, non-parametric tests such as the Kruskal-Wallis test are often more appropriate.[1]
Conclusion
These application notes and protocols provide a framework for conducting robust and reliable experimental trials to evaluate the efficacy of this compound for the treatment of coccidiosis in poultry. Adherence to these guidelines will help ensure the generation of high-quality data that can be used to support product development and registration.
References
- 1. cabi.org [cabi.org]
- 2. researchgate.net [researchgate.net]
- 3. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statistical analyses of chicken intestinal lesion scores in battery cage studies of anti-coccidial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journalajst.com [journalajst.com]
- 6. thepab.org [thepab.org]
- 7. Quantitative Faecal Flotation - McMaster Egg Counting Technique - Learn About Parasites - Western College of Veterinary Medicine | University of Saskatchewan [wcvm.usask.ca]
- 8. youtube.com [youtube.com]
- 9. McMaster egg counting technique: Principle [rvc.ac.uk]
- 10. vetlexicon.com [vetlexicon.com]
- 11. poultrycontent.ceva.com [poultrycontent.ceva.com]
- 12. Lesion score: The main tool to diagnose coccidiosis in chickens (Part 1) [eimeriaprevention.com]
- 13. gob.mx [gob.mx]
- 14. eliasnutri.wordpress.com [eliasnutri.wordpress.com]
- 15. Key points in the diagnosis of coccidiosis (Part 2: Lesion Scoring) | HIPRA [hipra.com]
Application Notes and Protocols for the Combined Administration of Sulfaquinoxaline and Amprolium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the combined use of sulfaquinoxaline and amprolium, two anticoccidial agents with synergistic activity. The information presented is intended to guide researchers in designing and executing preclinical studies, particularly in the context of coccidiosis models.
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry, leading to substantial economic losses.[1] The combination of this compound and amprolium has been a cornerstone in the control and treatment of this disease.[2] This combination leverages the synergistic effects of two distinct mechanisms of action to provide a broader spectrum of activity and mitigate the development of drug resistance.[3]
This compound is a synthetic antimicrobial agent belonging to the sulfonamide class. It acts as a competitive antagonist of para-aminobenzoic acid (PABA), a precursor required for the synthesis of folic acid in protozoa and bacteria.[3][4] By inhibiting the enzyme dihydropteroate synthase, this compound effectively halts the production of dihydrofolic acid, a crucial component for DNA synthesis and cell replication.[4][5]
Amprolium is a structural analog of thiamine (Vitamin B1). It competitively inhibits the active transport of thiamine into the coccidial parasite, leading to a thiamine deficiency that disrupts essential metabolic processes, particularly during schizogony when the demand for thiamine is highest.[6][7] The thiamine transporter of the parasite is significantly more sensitive to amprolium than that of the host, providing a margin of safety.[6][7]
The synergistic action of these two compounds allows for effective control of various Eimeria species, including Eimeria tenella, Eimeria necatrix, Eimeria acervulina, Eimeria maxima, and Eimeria brunetti.[3][8][9]
Quantitative Data
The following tables summarize key pharmacokinetic parameters and typical dosage regimens for this compound and amprolium in chickens.
Table 1: Pharmacokinetic Parameters of this compound and Amprolium in Chickens Following a Single Oral Administration [8][10][11][12]
| Parameter | This compound (100 mg/kg) | Amprolium (30 mg/kg) |
| Cmax (µg/mL) | 107.8 ± 1.49 | 42.9 ± 1.11 |
| Tmax (h) | 5.56 ± 0.1 | 3.67 ± 0.05 |
| Systemic Bioavailability (%) | 72.65 ± 3.38 | 66.09 ± 4.9 |
Table 2: Pharmacokinetic Parameters of this compound and Amprolium in Chickens Following Repeated Oral Daily Administrations [10][11][12]
| Parameter | This compound | Amprolium |
| Cmax (µg/mL) | 184 ± 1.02 | 55.19 ± 0.35 |
| Tmax (h) | 7.36 ± 0.18 | 5.17 ± 0.15 |
| Biological Half-life (h) | 1.67 ± 0.057 | 1.11 ± 0.14 |
Table 3: Pharmacokinetic Parameters of this compound and Amprolium in Chickens Following a Single Intravenous Administration [8][10][11][12]
| Parameter | This compound (100 mg/kg) | Amprolium (30 mg/kg) |
| t1/2 α (h) | 0.16 ± 0.008 | 0.17 ± 0.09 |
| t1/2 β (h) | 12.6 ± 0.32 | 4.89 ± 0.3 |
| Total Body Clearance (mL/kg/min) | 0.278 ± 0.013 | 0.562 ± 0.015 |
| Volume of Distribution (L/kg) | 0.44 ± 0.009 | 0.34 ± 0.005 |
Table 4: Typical Dosage Regimens for the Combination of this compound and Amprolium in Poultry [13][14]
| Application | Dosage | Duration |
| Prevention of Coccidiosis | 1 g of combined powder per 2 liters of drinking water | 7 days |
| Treatment of Coccidiosis | 1 g of combined powder per 1 liter of drinking water | 5-7 days |
Note: Dosages can vary depending on the specific product formulation and the severity of the infection. Always refer to the manufacturer's instructions.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms of action of this compound and amprolium.
Caption: this compound competitively inhibits dihydropteroate synthase.
Caption: Amprolium competitively inhibits thiamine uptake in the parasite.
Experimental Protocols
The following are detailed protocols for key experiments involving the combination of this compound and amprolium.
In Vivo Efficacy Study Protocol (Coccidiosis Model)
This protocol outlines a general procedure for evaluating the efficacy of the this compound and amprolium combination against Eimeria infection in chickens.
4.1.1 Experimental Workflow
Caption: Workflow for an in vivo efficacy study.
4.1.2 Materials
-
Broiler chickens (e.g., Cobb 500), 14-21 days old
-
Eimeria species oocysts (e.g., E. tenella, E. acervulina)
-
This compound and Amprolium combination product
-
Standard poultry feed and water
-
Oral gavage needles
-
McMaster counting chambers for oocyst enumeration
-
Microscope
4.1.3 Procedure
-
Animal Acclimatization: House the chickens in a controlled environment for at least 7 days prior to the experiment to allow for adaptation.
-
Group Allocation: Randomly assign chickens to the following experimental groups (n=10-15 per group):
-
Group A: Uninfected, untreated control
-
Group B: Infected, untreated control
-
Group C: Infected, treated with this compound and amprolium (therapeutic dose)
-
Group D: Infected, treated with this compound and amprolium (preventive dose)
-
-
Experimental Infection: Inoculate chickens in Groups B, C, and D orally with a known number of sporulated Eimeria oocysts (e.g., 1 x 10^5 oocysts/bird).
-
Treatment Administration:
-
For therapeutic treatment (Group C), begin administration of the drug combination in the drinking water 24-48 hours post-infection.
-
For preventive treatment (Group D), start the drug administration 24 hours prior to infection.
-
-
Data Collection:
-
Record body weight and feed intake for each group at the beginning and end of the study.
-
Monitor daily for clinical signs of coccidiosis (e.g., bloody droppings, ruffled feathers, depression) and record any mortalities.
-
-
Oocyst Counting: At specified time points post-infection (e.g., days 5, 7, and 9), collect fecal samples from each group and determine the number of oocysts per gram (OPG) using the McMaster technique.
-
Lesion Scoring: At the end of the study, euthanize a subset of birds from each group and perform a post-mortem examination. Score the intestinal lesions according to a standardized method (e.g., Johnson and Reid, 1970).
-
Statistical Analysis: Analyze the data (body weight gain, feed conversion ratio, oocyst counts, lesion scores) using appropriate statistical methods (e.g., ANOVA, t-test).
Pharmacokinetic Study Protocol
This protocol describes a method to determine the pharmacokinetic profile of this compound and amprolium in chickens.
4.2.1 Experimental Workflow
Caption: Workflow for a pharmacokinetic study.
4.2.2 Materials
-
Broiler chickens with indwelling catheters (optional, for ease of blood collection)
-
This compound and Amprolium combination product
-
Syringes and needles
-
Heparinized blood collection tubes
-
Centrifuge
-
HPLC system with UV detector
-
Analytical standards for this compound and amprolium
4.2.3 Procedure
-
Animal Preparation: Fast the chickens overnight before drug administration.
-
Drug Administration: Administer a single dose of the this compound and amprolium combination either orally via gavage or intravenously.
-
Blood Collection: Collect blood samples (e.g., 1 mL) from the wing vein or catheter at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-administration.
-
Plasma Preparation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -20°C or lower until analysis.
-
Sample Analysis: Determine the concentrations of this compound and amprolium in the plasma samples using a validated HPLC method (see section 4.3).
-
Pharmacokinetic Analysis: Use appropriate software (e.g., WinNonlin) to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Analytical Method for Quantification (HPLC)
This section provides a general High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of this compound and amprolium in plasma or veterinary formulations.[13][15]
4.3.1 Chromatographic Conditions
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile, methanol, water, and phosphoric acid (e.g., 30:5:55:0.7, v/v/v/v).[15] The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min[15]
-
Injection Volume: 20 µL
4.3.2 Sample Preparation (Plasma)
-
Protein Precipitation: To 500 µL of plasma, add 1 mL of acetonitrile.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
4.3.3 Standard Curve Preparation
Prepare a series of standard solutions of this compound and amprolium in the mobile phase at concentrations ranging from the expected lower limit of quantification to the highest expected concentration in the samples. Plot the peak area against the concentration to generate a standard curve.
Safety and Handling
-
Follow standard laboratory safety procedures when handling this compound and amprolium.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Consult the Safety Data Sheets (SDS) for detailed information on handling, storage, and disposal.
-
At high dosages, potential side effects in poultry can include growth inhibition and polyneuritis.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. THE TREATMENT OF COCCIDIAL INFECTIONS IN FOWLS BY A MIXTURE OF AMPROLIUM AND SULPHAQUINOXALINE IN THE DRINKING WATER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.alquds.edu [dspace.alquds.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. huvepharma.com [huvepharma.com]
- 7. Thiamine uptake in isolated schizonts of Eimeria tenella and the inhibitory effects of amprolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agmv.ro [agmv.ro]
- 11. Kinetic behaviour of sulphaquinoxaline and amprolium in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic behaviour of sulphaquinoxaline and amprolium in chickens. | Semantic Scholar [semanticscholar.org]
- 13. scispace.com [scispace.com]
- 14. interchemie.com [interchemie.com]
- 15. Simultaneous determination of sulphaquinoxaline and amprolium in veterinary mixture by HPLC and first derivative ultraviolet spectrophotometry [inis.iaea.org]
Application Notes and Protocols: Tissue Distribution and Metabolism of Sulfaquinoxaline in Livestock
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the tissue distribution and metabolism of the veterinary drug sulfaquinoxaline in key livestock species. The included protocols offer detailed methodologies for the analysis of this compound residues in edible tissues.
Tissue Distribution of this compound
This compound is distributed throughout the body after administration to livestock. The highest concentrations are typically found in the kidney and liver, which are the primary organs of metabolism and excretion. Residue levels in muscle and fat are generally lower and deplete more rapidly.
Quantitative Data on this compound Residues
The following tables summarize available data on the distribution and depletion of this compound in the edible tissues of various livestock. It is important to note that residue levels can vary significantly based on the dosage, administration route, and individual animal metabolism.
Table 1: this compound Residue Levels in Poultry Tissues
| Tissue | Time After Withdrawal | Residue Concentration (µg/kg) | Reference |
| Liver | 0 days | > MRL (100 µg/kg) in 70% of samples | [1] |
| Kidney | 0 days | > MRL (100 µg/kg) in 10% of samples | [1] |
| Muscle | 0 days | > MRL (100 µg/kg) in 25% of samples | [1] |
| Muscle | 4 days | < LOQ | [2] |
| Liver | 5 days | < MRL | [2] |
| Kidney | 5 days | < MRL | [2] |
MRL: Maximum Residue Limit. LOQ: Limit of Quantification. Data is compiled from studies with varying experimental designs.
Table 2: this compound Residue Levels in Cattle, Swine, and Sheep Tissues
Note: Detailed public data on the time-course depletion of this compound in the tissues of cattle, swine, and sheep is limited. The target tissues for residue analysis are primarily the kidney and liver. The established Maximum Residue Limit (MRL) for this compound in the muscle and liver of cattle, swine, and poultry is 100 µg/kg in many regions.[3]
| Livestock | Tissue | Time After Withdrawal | Residue Concentration (µg/kg) | Reference |
| Cattle | Kidney | - | Target tissue for monitoring | [4] |
| Swine | Liver | - | Data indicates presence of parent drug and metabolites | [3] |
| Sheep | Kidney | 3 days | ~3800 (for a combination of sulfonamides) | [5] |
| Sheep | Liver | 3 days | ~1900 (for a combination of sulfonamides) | [5] |
| Sheep | Muscle | 3 days | ~1200 (for a combination of sulfonamides) | [5] |
Data for sheep represents a combination of sulfonamides and may not be solely indicative of this compound concentrations.
Metabolism of this compound
The metabolism of this compound in livestock primarily occurs in the liver and involves two main pathways: hydroxylation and N-acetylation.
-
Hydroxylation: This Phase I metabolic reaction is catalyzed by the Cytochrome P450 (CYP) family of enzymes.[6] It results in the formation of hydroxylated metabolites, with hydroxyl-sulfaquinoxaline (SQX-OH) being a major product.[3]
-
N-acetylation: This Phase II metabolic reaction is catalyzed by N-acetyltransferase (NAT) enzymes.[7] This pathway leads to the formation of N4-acetyl-sulfaquinoxaline. Both the parent drug and its hydroxylated metabolite can undergo N-acetylation.[3]
These metabolic processes increase the water solubility of this compound, facilitating its excretion from the body.
Caption: Metabolic pathway of this compound in livestock.
Experimental Protocols
The following are generalized protocols for the determination of this compound residues in livestock tissues. These should be adapted and validated for specific laboratory conditions and matrices.
Experimental Workflow Overview
Caption: General workflow for tissue residue analysis.
Protocol for this compound Extraction from Liver Tissue
This protocol is a general guideline for the extraction of this compound from liver tissue prior to instrumental analysis.
Materials:
-
Homogenized liver tissue
-
Acetonitrile (ACN)
-
0.01M Ammonium acetate
-
Centrifuge tubes (50 mL)
-
High-speed homogenizer/blender
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Nitrogen evaporator
Procedure:
-
Weigh 2-5 g of homogenized liver tissue into a 50 mL centrifuge tube.[3]
-
Add 10-20 mL of acetonitrile.
-
Homogenize at high speed for 1-2 minutes.
-
Centrifuge at 4000-5000 rpm for 10 minutes.
-
Collect the supernatant (the acetonitrile layer).
-
For enhanced cleanup, pass the supernatant through a conditioned SPE cartridge.
-
Wash the cartridge with a water/methanol solution.
-
Elute the analyte with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in a known volume of the mobile phase for analysis.
Protocol for HPLC-UV Analysis of this compound in Muscle Tissue
This protocol outlines a method for the quantitative analysis of this compound in muscle tissue using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.01M ammonium acetate and acetonitrile (e.g., 43:57 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.[8]
-
Injection Volume: 20-50 µL.
Procedure:
-
Prepare this compound standard solutions of known concentrations in the mobile phase to create a calibration curve.
-
Prepare the muscle tissue extract as described in the extraction protocol.
-
Filter the reconstituted extract through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples onto the HPLC system.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standards.
-
Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve.
Note on LC-MS/MS Analysis: For more sensitive and selective analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended. This technique provides a higher degree of confidence in the identification and quantification of residues, especially at low concentrations.[3]
Withdrawal Periods
To ensure that residues of this compound in edible tissues do not exceed the established Maximum Residue Limits (MRLs), a withdrawal period must be observed between the last administration of the drug and the slaughter of the animal for human consumption. The withdrawal period for this compound can vary depending on the formulation, dosage, and local regulations. It is crucial to adhere to the withdrawal times specified on the product label.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Residues of Sulfadimidine/Sulfanilamide and Sulfamethoxypyridazine in Sheep Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 7. N-acetylation of drugs: isolation and properties of an N-acetyltransferase from rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rational Pharmacotherapy in Infectious Diseases: Issues Related to Drug Residues in Edible Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sulfaquinoxaline-Induced Toxicity in Poultry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating sulfaquinoxaline-induced toxicity in poultry.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during experimental studies on this compound toxicity in poultry.
Q1: My chickens are exhibiting hemorrhagic lesions and increased mortality after this compound administration. What is the likely cause and what should I investigate?
A1: The most probable cause is this compound-induced hemorrhagic syndrome.[1][2] this compound acts as a vitamin K antagonist, interfering with the synthesis of clotting factors.[2][3][4][5] This leads to prolonged blood clotting times and spontaneous hemorrhages.
Troubleshooting Steps:
-
Confirm Dosage: Immediately verify the this compound concentration in the feed or drinking water. Inadvertent overdosing is a common cause of toxicity.[6][7]
-
Assess Clinical Signs: Look for characteristic signs of this compound toxicity, including:
-
Hematological Analysis: Collect blood samples to evaluate:
-
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT): Expect significant prolongation.
-
Complete Blood Count (CBC): Look for evidence of anemia (reduced red blood cell count, hemoglobin, and hematocrit). Aplastic anemia, characterized by pancytopenia, has also been associated with sulfonamide toxicity.[2]
-
-
Biochemical Analysis: Analyze serum samples for markers of organ damage, particularly:
-
Necropsy and Histopathology: Perform a thorough post-mortem examination. Collect tissue samples (liver, kidney, bone marrow, spleen, and hemorrhagic tissues) for histopathological analysis to identify lesions such as:
-
Vitamin K Administration: As a therapeutic measure, administer vitamin K to counteract the anticoagulant effects of this compound.[3][4]
Q2: I am observing a decrease in antibody titers and increased susceptibility to other infections in my experimental flock treated with this compound. What could be the underlying mechanism?
A2: this compound has been shown to have immunosuppressive effects in poultry.[10][11] This can manifest as reduced antibody production in response to vaccination or challenge with pathogens.
Troubleshooting Steps:
-
Review Experimental Design: Ensure that the observed immunosuppression is not a confounding factor from other experimental variables.
-
Immunological Assays:
-
Antibody Titer Measurement: Use ELISA or other serological assays to quantify specific antibody levels against vaccines or antigens administered during the study. A significant reduction in titers in the this compound-treated group compared to the control group is indicative of immunosuppression.[10]
-
Lymphocyte Proliferation Assays: Assess the proliferative response of lymphocytes to mitogens to evaluate cell-mediated immunity.
-
-
Challenge Studies: If ethically permissible and part of the experimental design, challenge a subset of birds with a known pathogen to assess their immune response and susceptibility to disease.[10]
-
Histopathology of Immune Organs: Examine the bursa of Fabricius, thymus, and spleen for any histological changes, such as lymphoid depletion.
Q3: My experimental results for this compound toxicity are inconsistent across different batches of birds. What factors could be contributing to this variability?
A3: Several factors can influence the susceptibility of poultry to this compound toxicity:
-
Age and Breed: Younger birds and certain breeds may be more susceptible to the toxic effects of sulfonamides.
-
Concurrent Diseases: Underlying infections or stressors can exacerbate the toxic effects of this compound.
-
Dietary Factors: The levels of vitamin K and folic acid in the diet can influence the severity of toxicity.[6] Diets low in these vitamins may increase susceptibility.
-
Water Consumption: In hot weather, increased water intake can lead to an overdose of this compound when administered via drinking water.[4]
-
Drug Formulation and Mixing: Uneven mixing of this compound in feed or water can result in some birds receiving a toxic dose while others are under-dosed.[2][6]
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure all experimental parameters, including bird age, breed, diet, and environmental conditions, are consistent across all experimental groups.
-
Health Monitoring: Closely monitor the health status of the birds before and during the experiment to rule out any underlying diseases.
-
Dietary Analysis: Analyze the feed for adequate levels of vitamin K and folic acid.
-
Water Intake Monitoring: If administering this compound in water, monitor water consumption, especially during periods of high ambient temperature.
-
Homogeneity of Medicated Feed/Water: Verify the uniform distribution of this compound in the feed or water.
Data Presentation
Table 1: Dose-Dependent Mortality of this compound in Chickens
| Species/Breed | This compound Concentration in Feed | Treatment Schedule | Observed Mortality | Reference |
| Leghorn Pullets | 0.05% | 2-3 days on, 2 days off, 2-3 days on | 47% | [8] |
| Leghorn Chickens | 0.05% | 3 days on, 3 days off, 2 days on | 32.5% and 43.5% | [8] |
Table 2: Toxicokinetic Parameters of this compound in Broiler Chickens (Single Oral Dose of 100 mg/kg b.wt.)
| Parameter | Value (Mean ± SE) |
| Peak Plasma Concentration (Cmax) | 107.8 ± 1.49 µg/mL |
| Time to Peak Plasma Concentration (Tmax) | 5.56 ± 0.1 h |
| Biological Half-life (t1/2β) | 12.6 ± 0.32 h |
| Systemic Bioavailability | 72.65 ± 3.38 % |
Data from a study on the pharmacokinetics of this compound in Hubbard broiler chickens.[12]
Experimental Protocols
Key Experiment: Induction of this compound Toxicity in Chickens
This protocol is a generalized representation based on published studies.[8]
-
Animal Model:
-
Species: Gallus gallus domesticus (e.g., Leghorn or broiler chickens).
-
Age: Dependent on experimental objectives (e.g., 20-week-old pullets).
-
Health Status: Clinically healthy and free from any signs of disease.
-
-
Housing and Husbandry:
-
House birds in appropriate caging with controlled temperature, humidity, and lighting.
-
Provide ad libitum access to a standard basal diet and water.
-
-
Experimental Groups:
-
Control Group: Receives the basal diet without this compound.
-
Treatment Group(s): Receives the basal diet supplemented with a specified concentration of this compound (e.g., 0.05% in feed).
-
-
Drug Administration:
-
Thoroughly mix the calculated amount of this compound into the feed to ensure uniform distribution.
-
Administer the medicated feed according to a defined schedule (e.g., 3 days on, 3 days off, 2 days on).
-
-
Data Collection:
-
Clinical Observations: Monitor birds daily for clinical signs of toxicity, including lethargy, anorexia, hemorrhages, and mortality.
-
Blood Sampling: Collect blood samples at predetermined time points for hematological and serum biochemical analysis.
-
Necropsy: Perform gross pathological examination on all birds that die during the study and at the termination of the experiment.
-
Histopathology: Collect tissue samples (liver, kidney, bone marrow, spleen, etc.) in 10% neutral buffered formalin for histopathological processing and examination.
-
-
Analytical Methods:
-
Hematology: Use an automated hematology analyzer or manual methods for CBC.
-
Serum Biochemistry: Use an automated biochemical analyzer for kidney and liver function tests.
-
This compound Residue Analysis: High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to determine this compound concentrations in plasma and tissues.[13][14][15][16][17]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. bioone.org [bioone.org]
- 2. memphis.com.eg [memphis.com.eg]
- 3. researchgate.net [researchgate.net]
- 4. Remecox Vet Powder | Amprolium, Sulphaquinoxaline Sodium & Vitamin K [bengalremediesltd.com]
- 5. VITAMIN K and this compound poisoning in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. poultrydvm.com [poultrydvm.com]
- 7. fda.gov [fda.gov]
- 8. Experimental and field this compound toxicosis in Leghorn chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Toxicosis in a Juvenile Broiler Breeder Flock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Toxicity and immunosuppressive effect of this compound in chickens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicité et effet immunosuppresseur de la this compound chez la poule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic behaviour of sulphaquinoxaline and amprolium in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Characterization and estimation of this compound metabolites in animal tissues using liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Evaluation of the Presence and Levels of Enrofloxacin, Ciprofloxacin, this compound and Oxytetracycline in Broiler Chickens after Drug Administration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Sulfaquinoxaline Resistance in Eimeria Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for addressing sulfaquinoxaline resistance in Eimeria strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound resistance in Eimeria?
A1: The primary mechanism of resistance to this compound and other sulfonamides involves mutations in the gene encoding the enzyme dihydropteroate synthase (DHPS).[1] this compound normally inhibits DHPS, which is a crucial enzyme in the parasite's folic acid synthesis pathway.[1] Mutations in the DHPS gene can prevent the drug from binding effectively, allowing the parasite to continue synthesizing folic acid and survive.[1]
Q2: Can Eimeria strains develop cross-resistance to other anticoccidial drugs?
A2: Yes, it is possible. While the primary resistance to this compound is linked to the DHPS gene, extensive use of various anticoccidial drugs can lead to the selection of multidrug-resistant strains. However, cross-resistance is more likely to occur between drugs with similar modes of action. For instance, resistance to one sulfonamide may confer resistance to others that also target the DHPS enzyme.
Q3: What are the main strategies to overcome this compound resistance?
A3: Key strategies include:
-
Synergistic Drug Combinations: Using this compound with drugs like trimethoprim, which inhibits a subsequent enzyme (dihydrofolate reductase) in the same folic acid pathway, creating a synergistic effect.[2]
-
Rotational or Shuttle Programs: Alternating the use of different classes of anticoccidial drugs to reduce the selection pressure for resistance to a single drug.
-
Vaccination: Introducing live, drug-sensitive Eimeria strains through vaccines to compete with and displace resistant wild-type populations in a poultry house environment.[3]
-
Alternative Therapies: Investigating the efficacy of phytotherapy (plant-based compounds) and other natural products that may have different modes of action against Eimeria.
Q4: How can I determine if my Eimeria isolate is resistant to this compound?
A4: The most common method is the in vivo Anticoccidial Sensitivity Test (AST). This involves experimentally infecting groups of chickens with the Eimeria isolate and treating them with this compound. Resistance is determined by evaluating parameters such as weight gain, intestinal lesion scores, and oocyst shedding compared to untreated and uninfected control groups.[4] Molecular methods, such as sequencing the DHPS gene to identify resistance-conferring mutations, can also be employed.
Q5: Are there any natural alternatives to this compound for controlling coccidiosis?
A5: Yes, research into natural alternatives is a growing field. Various herbal extracts and plant-derived compounds have shown anticoccidial activity. For example, extracts from Sophora flavescens, Pulsatilla koreana, and Ulmus macrocarpa have demonstrated efficacy against Eimeria tenella.[5][6] These alternatives may offer different modes of action, making them useful in programs aimed at managing drug resistance.
Troubleshooting Guides
Issue 1: Inconsistent or inconclusive results from an in vivo Anticoccidial Sensitivity Test (AST).
-
Question: My AST results for this compound show high variability between individual birds in the same treatment group. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Inconsistent Oocyst Dosing: Ensure each bird receives the precise intended dose of sporulated oocysts. Inaccurate dosing can lead to variations in infection severity.
-
Uneven Drug Intake: If the drug is administered in the feed, dominant birds may consume more, leading to variable drug levels. Ensure uniform mixing of the medicated feed. Administration via drinking water can sometimes provide more consistent dosing.
-
Secondary Infections: Underlying bacterial or viral infections can impact the birds' health and response to coccidiosis, confounding the results. Ensure the experimental animals are healthy and free from other pathogens.
-
Genetic Variability of Birds: Use a uniform flock of birds from the same genetic stock to minimize variations in their immune response.
-
-
-
Question: The lesion scores in my this compound-treated group are not significantly different from the infected, untreated control group. Does this automatically confirm resistance?
-
-
Drug Dosage and Administration: Double-check that the correct dosage of this compound was administered and that the formulation was prepared and stored correctly.
-
Severity of Challenge: An overwhelmingly high oocyst challenge dose might overcome the protective effects of the drug, even in sensitive strains. Ensure your challenge dose is standardized and appropriate to induce lesions without causing excessive mortality in the untreated group.
-
Eimeria Species: this compound may have varying efficacy against different Eimeria species. Confirm the species used in your challenge through molecular methods like PCR.
-
Calculate the Anticoccidial Index (ACI): A comprehensive evaluation using the ACI, which considers weight gain, survival rate, lesion scores, and oocyst counts, provides a more robust assessment of resistance than lesion scores alone.[7][8]
-
-
Issue 2: Difficulties with molecular analysis of resistance.
-
Question: I am having trouble amplifying the DHPS gene from my Eimeria isolates. What are some potential issues?
-
Answer: PCR amplification can be challenging. Consider these points:
-
DNA Quality: Eimeria oocysts have robust walls that can make DNA extraction difficult. Ensure your DNA extraction protocol effectively lyses the oocysts to yield high-quality genomic DNA. The use of glass beads for mechanical disruption is a common and effective method.[9]
-
Primer Specificity: The DHPS gene may have sequence variations between different Eimeria species. The primers you are using may not be optimal for the species you are working with. It may be necessary to design new primers based on available Eimeria DHPS sequences from genetic databases.
-
PCR Inhibitors: Fecal samples can contain PCR inhibitors. Ensure your DNA extraction method includes steps to remove these inhibitors. Commercial kits designed for DNA extraction from stool samples are often effective.[10]
-
Optimize PCR Conditions: Systematically optimize the annealing temperature, MgCl2 concentration, and primer concentrations for your PCR reaction.
-
-
Data Presentation
Table 1: Efficacy of Synergistic Drug Combinations Against this compound-Resistant Eimeria
| Drug Combination | Ratio (by weight) | Dosage | Target Eimeria Species | Efficacy Notes | Reference |
| This compound + Trimethoprim | 3:1 | 30 mg/kg bodyweight/day | Eimeria acervulina (this compound-resistant) | Controlled infections from this compound-resistant strains. | [2] |
| This compound + Amprolium | Varies | Varies | Eimeria tenella | Combination showed higher efficacy than this compound alone. |
Table 2: Efficacy of Selected Herbal Extracts Against Eimeria tenella
| Herbal Extract | Dosage/Concentration | Key Findings | Reference |
| Sophora flavescens | Varies by preparation | Reduced bloody diarrhea, improved survival rate (90% vs 70% in infected control), and increased weight gain. | [5][6] |
| Ulmus macrocarpa | Varies by preparation | Improved survival rate to 100% (vs 70% in infected control) and significantly lower lesion scores (1.40 vs 3.00 in infected control). | [5][6] |
| Pulsatilla koreana | Varies by preparation | Improved survival rate (90% vs 70% in infected control) and significantly lower lesion scores (1.60 vs 3.00 in infected control). | [5][6] |
| Artemisia absinthium | Varies by preparation | In vitro studies showed inhibitory effects on oocyst sporulation. | |
| Calendula officinalis (Marigold) | 5% alcoholic extract | In vitro, significantly inhibited oocyst sporulation (3.6% sporulated) and had a high lytic effect on oocysts (65.2% destroyed). |
Experimental Protocols
Protocol 1: In Vivo Anticoccidial Sensitivity Test (AST)
This protocol outlines a standard AST to evaluate the efficacy of this compound against a field isolate of Eimeria.
1. Animal and Housing:
-
Use day-old broiler chicks of the same strain, obtained from a coccidia-free source.
-
House the birds in clean, disinfected wire-floored cages to prevent extraneous infections.
-
Provide ad libitum access to a standard, non-medicated broiler starter feed and clean water.
2. Experimental Groups:
-
A minimum of four groups are required:
-
Group 1 (Uninfected, Untreated Control): No infection, no treatment.
-
Group 2 (Infected, Untreated Control): Infected with the Eimeria isolate, no treatment.
-
Group 3 (Infected, Treated): Infected and treated with this compound at the recommended dosage.
-
Group 4 (Uninfected, Treated Control): No infection, treated with this compound (optional, to check for drug toxicity).
-
-
Each group should contain a sufficient number of birds (e.g., 10-15) to allow for statistical analysis.
3. Oocyst Preparation and Inoculation:
-
Propagate and sporulate the Eimeria field isolate.
-
Determine the concentration of sporulated oocysts in the inoculum.
-
At approximately 14 days of age, orally inoculate each bird in the infected groups with a predetermined number of sporulated oocysts (e.g., 5 x 10^4 for E. tenella). The dose should be sufficient to cause measurable lesions and weight loss in the infected, untreated group without causing excessive mortality.
4. Drug Administration:
-
Begin administering this compound in the feed or drinking water 48 hours prior to inoculation and continue for the duration of the experiment (typically 7-9 days post-infection).
-
Ensure the drug is uniformly mixed in the feed or water at the desired concentration.
5. Data Collection (over 7-9 days post-infection):
-
Body Weight Gain: Weigh all birds at the time of inoculation and at the end of the experiment to calculate the average body weight gain for each group.
-
Feed Conversion Ratio (FCR): Measure feed intake and calculate the FCR for each group.
-
Lesion Scoring: At 6-7 days post-infection, euthanize a subset of birds from each group (e.g., 5-8 birds). Perform a necropsy and score the intestinal lesions according to a standardized method (e.g., Johnson and Reid, 1970).[9] Lesion scores typically range from 0 (no lesions) to 4 (severe lesions).
-
Oocyst Counting: From approximately day 5 to day 9 post-infection, collect fecal samples from each group. Determine the number of oocysts per gram (OPG) of feces using a quantitative method like the McMaster technique.[1]
6. Calculation of Efficacy Indices:
-
Anticoccidial Index (ACI): This is a comprehensive measure of drug efficacy. The formula is: ACI = (Relative Body Weight Gain (%) + Survival Rate (%)) - (Lesion Index + Oocyst Index) [7][8]
-
An ACI score of ≥160 typically indicates sensitivity, while a score <160 suggests resistance.[8]
-
Protocol 2: Molecular Detection of this compound Resistance (Generalized)
1. Oocyst Purification and DNA Extraction:
-
Collect and sporulate Eimeria oocysts from the field isolate of interest.
-
Purify the oocysts from fecal debris using standard salt flotation techniques.
-
Extract genomic DNA from the purified oocysts. This critical step requires effective rupture of the oocyst wall.
-
Method: A common method involves mechanical disruption with 0.5 mm glass beads followed by DNA extraction using a commercial kit (e.g., QIAamp DNA Stool Mini Kit).[10] An alternative is a phenol-chloroform extraction protocol.
-
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer.[9]
2. Primer Design for DHPS Gene Amplification:
-
Obtain the sequence of the dihydropteroate synthase (DHPS) gene for the relevant Eimeria species (e.g., E. tenella) from a public sequence database like GenBank.
-
Use primer design software (e.g., Primer3) to design forward and reverse primers that flank the regions of the DHPS gene where resistance mutations are known to occur in other organisms.
-
Ensure the designed primers are specific to the Eimeria DHPS gene and have appropriate melting temperatures and GC content for PCR.
3. PCR Amplification of the DHPS Gene:
-
Set up a PCR reaction containing the extracted genomic DNA, the designed forward and reverse primers, Taq DNA polymerase, dNTPs, and PCR buffer.
-
Use a thermocycler to perform the PCR with an optimized cycling protocol (denaturation, annealing, and extension steps). The annealing temperature will depend on the specific primers designed.
4. Gel Electrophoresis and DNA Sequencing:
-
Run the PCR product on an agarose gel to verify that a DNA fragment of the expected size has been amplified.
-
Purify the PCR product from the agarose gel.
-
Send the purified PCR product for Sanger sequencing.
5. Sequence Analysis:
-
Align the obtained DNA sequence of the DHPS gene from your isolate with a reference sequence from a known this compound-sensitive Eimeria strain.
-
Identify any nucleotide changes that result in amino acid substitutions. These substitutions, particularly in the drug-binding site of the enzyme, are potential indicators of resistance.
Mandatory Visualizations
Caption: Folic acid synthesis pathway in Eimeria and points of drug inhibition.
Caption: Experimental workflow for an Anticoccidial Sensitivity Test (AST).
Caption: Troubleshooting decision tree for suspected this compound resistance.
References
- 1. Populations of Eimeria tenella express resistance to commonly used anticoccidial drugs in southern Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6432646B1 - PCR-based identification of Eimeria species and strains - Google Patents [patents.google.com]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. researchgate.net [researchgate.net]
- 5. wvj.science-line.com [wvj.science-line.com]
- 6. Molecular characterization and analysis of drug resistance-associated protein enolase 2 of Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Construction of PCR primers to detect and distinguish Eimeria spp. in northern bobwhites and a survey of Eimeria on gamebird farms in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP1183393B1 - Pcr-based identification of eimeria species and strains - Google Patents [patents.google.com]
- 9. Tracing the emergence of drug-resistance in coccidia (Eimeria spp.) of commercial broiler flocks medicated with decoquinate for the first time in the United Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Chicken Mucosal Immune Response to Eimeria tenella and Eimeria maxima Infection by Quantitative Reverse Transcription-PCR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sulfaquinoxaline Solubility for Oral Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the formulation of sulfaquinoxaline oral solutions.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in common solvents?
A1: this compound is a poorly water-soluble drug. Its solubility is significantly influenced by the solvent and the pH of the medium. The sodium salt of this compound exhibits considerably higher aqueous solubility.
Table 1: Solubility of this compound and its Sodium Salt in Various Solvents [1][2][3]
| Compound | Solvent | Solubility | Temperature |
| This compound | Water (pH 7) | 7.5 mg/L | Room Temperature |
| This compound | 95% Ethanol | 730 mg/L | Not Specified |
| This compound | Acetone | 4,300 mg/L | Not Specified |
| This compound Sodium | Water | Very Soluble | Not Specified |
| This compound Sodium | Water | 64 mg/mL | 25°C |
| This compound Sodium | DMSO | 64 mg/mL | 25°C |
| This compound Sodium | Ethanol | < 1 mg/mL | 25°C |
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is highly pH-dependent. As a weak acid, its solubility increases significantly in alkaline conditions. A 1% aqueous solution of this compound sodium has a pH of about 10, where it is very soluble[1]. It is also soluble in aqueous solutions of sodium bicarbonate and sodium hydroxide[1][2].
Q3: What are the common methods to improve the solubility of this compound for oral solutions?
A3: Several techniques can be employed to enhance the aqueous solubility of this compound. These include:
-
pH Adjustment: Increasing the pH of the formulation to the alkaline range significantly improves solubility.
-
Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent can enhance solubility.
-
Complexation: Forming inclusion complexes with cyclodextrins can increase aqueous solubility.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.
-
Nanonization: Reducing the particle size to the nanometer range (nanosuspensions) can increase the surface area and, consequently, the dissolution velocity.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of this compound oral solutions.
Issue 1: Precipitation of this compound in an Aqueous Formulation.
-
Possible Cause 1: pH is too low.
-
Troubleshooting: Measure the pH of your solution. This compound is practically insoluble in neutral or acidic aqueous solutions. Increase the pH of the formulation to the alkaline range (pH > 8) using a suitable alkalizing agent like sodium hydroxide or sodium bicarbonate.
-
-
Possible Cause 2: "Salting out" effect.
-
Troubleshooting: High concentrations of electrolytes in the formulation can decrease the solubility of this compound. If possible, reduce the concentration of salts in your formulation.
-
-
Possible Cause 3: Temperature fluctuations.
-
Troubleshooting: Ensure that the temperature of the solution is maintained during preparation and storage. A decrease in temperature can lead to precipitation if the solution is close to saturation.
-
Issue 2: Inadequate Solubility Achieved with a Co-solvent System.
-
Possible Cause 1: Inappropriate co-solvent or concentration.
-
Troubleshooting: The choice of co-solvent and its concentration are critical. Common co-solvents for oral formulations include propylene glycol, ethanol, and polyethylene glycols (PEGs). Experiment with different co-solvents and varying ratios of the co-solvent to water to find the optimal system for your desired this compound concentration.
-
-
Possible Cause 2: Polarity of the solvent system.
-
Troubleshooting: The polarity of the solvent mixture plays a crucial role. Systematically vary the ratio of the co-solvent to water to modulate the polarity and determine the mixture that provides the highest solubility for this compound.
-
Issue 3: Difficulty in Preparing a Stable Nanosuspension.
-
Possible Cause 1: Inadequate stabilization.
-
Troubleshooting: Nanosuspensions require stabilizers to prevent particle aggregation. Use appropriate stabilizers such as surfactants (e.g., Polysorbate 80) or polymers (e.g., HPMC, PVP). The type and concentration of the stabilizer need to be optimized.
-
-
Possible Cause 2: Incorrect preparation parameters.
-
Troubleshooting: The parameters of the preparation method (e.g., homogenization pressure and number of cycles in high-pressure homogenization, or milling time and bead size in media milling) are crucial. These parameters must be optimized to achieve the desired particle size and a stable suspension.
-
Experimental Protocols
Protocol 1: Determination of this compound Solubility (Shake-Flask Method)
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound in a given solvent system.
-
Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the selected solvent system (e.g., water, buffer of a specific pH, or a co-solvent mixture) in a sealed container.
-
Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the suspension to separate the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw a clear aliquot from the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the analytical range of your quantification method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC)[2][4][5][6].
-
Calculation: Calculate the solubility of this compound in the solvent system, taking into account the dilution factor.
Protocol 2: Preparation of this compound Solid Dispersion using Solvent Evaporation Method
This protocol describes the preparation of a solid dispersion of this compound with Polyvinylpyrrolidone (PVP K-30) to enhance its dissolution rate.
-
Dissolution: Dissolve a specific weight ratio of this compound and PVP K-30 (e.g., 1:1, 1:3, 1:5) in a suitable volatile organic solvent, such as methanol or a mixture of dichloromethane and methanol.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature of the water bath should be kept below 50°C to prevent degradation.
-
Drying: Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve of a specific mesh size to obtain a uniform powder.
-
Characterization: Characterize the prepared solid dispersion for its drug content, solubility, and dissolution rate. Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can be used to confirm the amorphous nature of the drug in the dispersion.
Visualizations
Figure 1: A workflow diagram illustrating the process of selecting and evaluating different strategies to enhance the solubility of this compound for developing an oral solution.
Figure 2: A troubleshooting flowchart to diagnose and resolve precipitation issues during the formulation of this compound oral solutions.
References
Technical Support Center: Managing Sulfaquinoxaline Residue Levels in Animal Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfaquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in animal health?
This compound is a sulfonamide antibiotic used in veterinary medicine, primarily as an antiprotozoal agent to combat coccidial infections in swine, cattle, and poultry.[1] It is also used to control outbreaks of fowl typhoid and fowl cholera.
Q2: What are the Maximum Residue Limits (MRLs) for this compound in various animal products?
Maximum Residue Limits (MRLs) for this compound vary by country and regulatory agency. The MRL is the maximum concentration of a residue that is legally permitted or recognized as acceptable in or on a food.[2] Below is a summary of MRLs from different regulatory bodies.
| Regulatory Body | Animal | Tissue/Product | MRL (µg/kg) |
| Brazil (MAPA) | Equine, Bovine, Poultry, Swine | Liver, Muscle | 100 (sum of all metabolites)[3][4] |
| FDA (USA) | Chickens, Turkeys, Calves, Cattle | Edible tissues | Codified tolerance (refer to 21 CFR part 556)[5] |
| EMA (EU) | General (for all sulfonamides) | Tissues, Milk | 100[6] |
| Codex Alimentarius | Poultry | Eggs | 400[7] |
| Codex Alimentarius | Cattle, Sheep, Pig, Poultry | Muscle, Liver, Kidney | 200 - 1200 (for tetracyclines, as a reference) |
Q3: What are the typical withdrawal periods for this compound?
The withdrawal period is the time required after the last drug administration for the drug residue to be reduced to safe levels in the animal's body.[2] Withdrawal periods for this compound can vary based on the animal species, dosage, and formulation.
| Animal | Product | Recommended Withdrawal Period |
| Laying Hens | Eggs | Greater than 7 days is necessary to reduce residues to 0.1 ppm.[8] A 10-day withdrawal period is generally recommended.[8] |
| Broilers | Meat | A withdrawal time of over 5 days is suggested for a this compound/trimethoprim combination.[9] |
| Cattle | Meat | 30 days[10] |
| Cattle | Milk | 4 days[10] |
| Sheep | Meat | 9 days (for procaine penicillin G, as a species-specific metabolism example)[11] |
Q4: What are the main metabolites of this compound?
This compound is primarily metabolized in the liver.[12] The main biotransformation pathways include acetylation, glucuronide conjugation, and aromatic hydroxylation. Key metabolites that should be considered in residue analysis include:
-
N4-acetyl-sulfaquinoxaline
-
Hydroxylated forms of this compound (SQX-OH)[4]
Troubleshooting Guides
Analytical Method Troubleshooting
Q5: We are observing poor recovery of this compound during sample extraction. What are the possible causes and solutions?
Poor recovery is a common issue in this compound residue analysis. Several factors can contribute to this problem.
-
Issue: Inefficient extraction from the matrix.
-
Issue: Degradation of the analyte during sample preparation.
-
Solution: Minimize the exposure of the sample to high temperatures and light. Work efficiently to reduce the overall sample preparation time.
-
-
Issue: Incomplete protein precipitation.
-
Solution: Use an adequate volume of precipitating agent (e.g., acetonitrile) and ensure thorough mixing and centrifugation.[15]
-
Q6: Our HPLC/LC-MS analysis is showing inconsistent retention times for this compound. What could be the cause?
Retention time drift can be caused by several factors related to the HPLC system and mobile phase.
-
Issue: Changes in mobile phase composition.
-
Solution: Prepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase to prevent air bubbles.[16]
-
-
Issue: Column temperature fluctuations.
-
Solution: Use a column oven to maintain a consistent temperature.[16]
-
-
Issue: Column degradation or contamination.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, follow the manufacturer's instructions for cleaning. If performance does not improve, the column may need to be replaced.
-
Q7: We are observing matrix effects in our LC-MS/MS analysis, leading to inaccurate quantification. How can we mitigate this?
Matrix effects are a significant challenge in LC-MS/MS analysis of residues in complex biological matrices.
-
Issue: Ion suppression or enhancement.
-
Solution: Improve the sample clean-up procedure. Solid-phase extraction (SPE) is a common and effective technique for removing interfering substances.[17]
-
Solution: Use a matrix-matched calibration curve or stable isotope-labeled internal standards to compensate for matrix effects.
-
Solution: Dilute the sample extract to reduce the concentration of interfering compounds, although this may compromise the limit of detection.
-
Experimental Protocols
Protocol 1: Determination of this compound in Poultry Tissue by HPLC-DAD
This protocol is a generalized procedure based on common practices for sulfonamide residue analysis.[17][18][19]
-
Sample Preparation and Extraction:
-
Homogenize 5 g of minced poultry tissue (muscle or liver).
-
Add 20 mL of a phosphate buffer (pH 7).
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution may be required).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Diode Array Detector (DAD) at the maximum absorbance wavelength for this compound (approximately 254 nm).
-
Protocol 2: Analysis of this compound and its Metabolites by LC-MS/MS
This protocol provides a framework for the sensitive and specific detection of this compound and its metabolites.[4][13][14]
-
Sample Preparation and Extraction:
-
Homogenize 2 g of tissue sample.
-
Add 10 mL of acetonitrile/water (4:1, v/v).
-
Shake vigorously for 5 minutes and centrifuge at 4500 x g for 10 minutes.
-
Transfer the supernatant to a new tube containing C18 powder for further clean-up.
-
Add 10 mL of hexane-saturated acetonitrile, shake, and centrifuge.
-
Collect the lower layer and evaporate to dryness.
-
Reconstitute the residue in 1 mL of methanol/water (1:1, v/v) and filter through a 0.2 µm filter.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 column suitable for UHPLC (e.g., 2.1 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two transitions for this compound and its metabolites for quantification and confirmation. For example, for hydroxylated SQX (SQX-OH), transitions could be 317 > 156 and 317 > 108.[4]
-
Visualizations
Caption: Workflow for this compound Analysis by HPLC.
Caption: Troubleshooting Decision Tree for Residue Analysis.
References
- 1. This compound | C14H12N4O2S | CID 5338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thepoultrysite.com [thepoultrysite.com]
- 3. Characterization and estimation of this compound metabolites in animal tissues using liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Federal Register, Volume 61 Issue 95 (Wednesday, May 15, 1996) [govinfo.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. korea.kr [korea.kr]
- 8. Sulfonamide residues in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-jvc.org [e-jvc.org]
- 10. dragpharma.cl [dragpharma.cl]
- 11. Drug Withdrawal Times for Sheep | OSU Small Ruminant Team [u.osu.edu]
- 12. Federal Register :: New Animal Drugs; Updating Tolerances for Residues of New Animal Drugs in Food [federalregister.gov]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. Detection and quantification of multiclass antibiotic residues in poultry products using solid-phase extraction and high-performance liquid chromatography with diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solid-phase extraction and high performance liquid chromatography with diode array detection method for the determination of antibiotic residues in poultry tissues [repository.covenantuniversity.edu.ng]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Stability-Indicating HPLC Method Development for Sulfaquinoxaline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working on the stability-indicating HPLC method development for sulfaquinoxaline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to address common challenges encountered during analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of this compound.
Chromatographic Peak Shape Problems
Q1: What are the common causes of peak tailing for the this compound peak and how can I resolve it?
A1: Peak tailing for this compound, a common issue in reversed-phase HPLC, can often be attributed to secondary interactions between the analyte and the stationary phase.
-
Probable Causes:
-
Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic amine groups of this compound, leading to peak tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound may exist in both ionized and non-ionized forms, resulting in peak asymmetry.
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.
-
Low Buffer Concentration: Inadequate buffering of the mobile phase can lead to pH shifts on the column, affecting peak shape.
-
-
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) will ensure that the silanol groups are protonated and less likely to interact with this compound.
-
Use a Competitive Base: Adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.
-
Increase Buffer Strength: A higher buffer concentration can help maintain a consistent pH throughout the column.
-
Column Flushing: Thoroughly flush the column with a strong solvent to remove any contaminants.
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities.
-
Q2: My this compound peak is fronting. What could be the issue?
A2: Peak fronting is less common than tailing but can indicate specific problems with your sample or column.
-
Probable Causes:
-
Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase.
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.
-
Column Collapse: A physical collapse of the column bed, though rare, can lead to peak fronting.
-
-
Solutions:
-
Reduce Sample Concentration: Dilute your sample and reinject.
-
Use Mobile Phase as Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.
-
Check Column Condition: If the problem persists and is accompanied by a sudden drop in backpressure, the column may be damaged and require replacement.
-
Retention Time and Resolution Issues
Q3: I am observing a drift in the retention time of this compound. What should I check?
A3: Retention time drift can be caused by several factors related to the HPLC system and the mobile phase.
-
Probable Causes:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Mobile Phase Composition Change: Inaccurate mixing of the mobile phase components or evaporation of the more volatile solvent can alter the retention time.
-
Fluctuations in Column Temperature: Changes in the ambient temperature can affect the viscosity of the mobile phase and the chromatography.
-
Pump Issues: Inconsistent flow rate from the HPLC pump.
-
-
Solutions:
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.
-
Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and keep the solvent reservoirs capped.
-
Use a Column Oven: A column oven will maintain a constant temperature for the column.
-
Check Pump Performance: Verify the flow rate of the pump.
-
Q4: I am not getting good resolution between this compound and its degradation products. How can I improve the separation?
A4: Achieving adequate resolution is critical for a stability-indicating method.
-
Probable Causes:
-
Inappropriate Mobile Phase Composition: The mobile phase may not have the optimal polarity to separate the compounds of interest.
-
Suboptimal pH: The pH of the mobile phase can significantly influence the retention and selectivity of ionizable compounds like this compound and its degradation products.
-
Inadequate Column Chemistry: The chosen column may not be suitable for the separation.
-
-
Solutions:
-
Optimize Mobile Phase: Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer.
-
Adjust pH: Experiment with different pH values of the aqueous buffer to maximize the separation.
-
Try a Different Column: Consider a column with a different stationary phase (e.g., a phenyl-hexyl column or a different C18 column with different end-capping).
-
Gradient Elution: If isocratic elution is not providing sufficient resolution, develop a gradient method.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for a forced degradation study of this compound?
A1: Forced degradation studies are performed to demonstrate the specificity of the HPLC method. Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 1 hour.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours (solid state).
Q2: What are the key validation parameters for a stability-indicating HPLC method for this compound?
A2: According to ICH guidelines, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q3: What type of HPLC column is most suitable for this compound analysis?
A3: Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) columns can be used.
-
Reversed-Phase (e.g., C18): This is the most common choice. A C18 column with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
HILIC (e.g., ZIC-HILIC): For the more polar this compound sodium salt and its related impurities, a HILIC column can provide excellent separation. A typical mobile phase for HILIC is a high percentage of acetonitrile with a small amount of aqueous buffer.[1]
Q4: What are the expected degradation products of this compound?
A4: Under various stress conditions, this compound can degrade to form several products. Common degradation pathways involve:
-
Hydroxylation: Formation of hydroxylated metabolites (SQX-OH).
-
N-acetylation: Formation of N4-acetyl metabolites.
-
Cleavage of the sulfonamide bond: This can occur under harsh hydrolytic conditions.
Data Presentation
The following table summarizes illustrative quantitative results from a forced degradation study of this compound, which are typical for demonstrating the stability-indicating nature of an HPLC method.
| Stress Condition | Parameters | % Assay of this compound | % Degradation |
| Untreated Sample | - | 99.8 | - |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 2 hrs | 88.2 | 11.6 |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 1 hr | 85.5 | 14.3 |
| Oxidative Degradation | 3% H₂O₂, RT, 24 hrs | 82.1 | 17.7 |
| Thermal Degradation | 105°C, 48 hrs | 94.3 | 5.5 |
| Photolytic Degradation | UV light (254 nm), 24 hrs | 96.7 | 3.1 |
Note: The data presented in this table is for illustrative purposes and represents typical outcomes of a forced degradation study. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or a mixture of mobile phase) and make up to the volume.
-
Working Standard Solution (10 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.
-
Sample Solution (for assay): Prepare a solution of the drug product in a suitable solvent to obtain a final concentration of approximately 10 µg/mL of this compound.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis:
-
To 1 mL of the standard stock solution (100 µg/mL), add 1 mL of 0.1 M HCl.
-
Keep the solution in a water bath at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize it with 1 mL of 0.1 M NaOH.
-
Dilute the solution to 10 mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the standard stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution in a water bath at 60°C for 1 hour.
-
Cool the solution to room temperature and neutralize it with 1 mL of 0.1 M HCl.
-
Dilute the solution to 10 mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute the solution to 10 mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at 105°C for 48 hours.
-
After the specified time, take an appropriate amount of the solid, dissolve it in the mobile phase to get a concentration of 10 µg/mL.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (254 nm) in a photostability chamber for 24 hours.
-
After exposure, dissolve an appropriate amount of the solid in the mobile phase to get a concentration of 10 µg/mL.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for stability-indicating HPLC method development.
Troubleshooting Decision Tree for Peak Tailing
Caption: Decision tree for troubleshooting this compound peak tailing.
Logical Relationship of Method Validation Parameters
References
Technical Support Center: Minimizing Sulfaquinoxaline Crystallization in Liquid Formulations
Welcome to the technical support center for sulfaquinoxaline liquid formulations. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the crystallization of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to crystallization?
A1: this compound is a sulfonamide antibiotic used in veterinary medicine, primarily for the treatment and prevention of coccidiosis.[1][2][3] Its molecular structure, a substituted quinoxaline ring linked to a sulfanilamide group, contributes to its relatively low aqueous solubility, especially at neutral pH, making it prone to crystallization from solutions.[4][5] It is classified as slightly soluble in water.[1]
Q2: What are the primary factors that influence the solubility and crystallization of this compound?
A2: The primary factors influencing this compound solubility and crystallization are:
-
pH: this compound's solubility is highly dependent on pH. It is more soluble in alkaline solutions.[1][4][6]
-
Solvent System: The choice of solvent and the presence of co-solvents significantly impact solubility. It is more soluble in acetone and 95% alcohol than in water.[4][5][6]
-
Temperature: Like most solids, the solubility of this compound generally increases with temperature. Conversely, a decrease in temperature can trigger crystallization.
-
Concentration: Supersaturated solutions, where the concentration of this compound exceeds its solubility limit under given conditions, are unstable and prone to crystallization.[7]
-
Presence of Excipients: The addition of certain excipients, such as polymers or surfactants, can inhibit crystal formation and growth.[8]
Q3: How does pH affect the solubility of this compound?
A3: this compound is an amphoteric molecule with both acidic and basic functional groups. Its solubility is lowest near its isoelectric point and increases significantly in acidic or alkaline conditions. The sodium salt of this compound is very soluble in water, with a 1% solution having a pH of about 10.[4][5] However, the sodium salt can absorb carbon dioxide from the air, which can lower the pH and cause the precipitation of the much less soluble free this compound.[4][5]
Q4: What is polymorphism and is it a concern for this compound?
A4: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different physical properties, including solubility, melting point, and stability.[9] While the provided search results do not specifically detail polymorphic forms of this compound, it is a crucial consideration for any crystalline drug substance as a change in polymorphic form during storage can lead to unexpected crystallization.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound crystallization during your experiments.
Q1: My this compound solution, which was initially clear, formed crystals upon standing at room temperature. What happened and what can I do?
A1: This is likely a case of slow nucleation and crystal growth from a supersaturated solution. Even if a solution appears clear initially, it may be thermodynamically unstable.
-
Immediate Steps:
-
Characterize the Crystals: Filter and analyze the crystals (e.g., using microscopy, DSC, or XRPD) to confirm they are this compound.
-
Check Concentration: Re-measure the concentration of the supernatant to determine the actual solubility under those conditions.
-
-
Long-Term Solutions:
-
Reduce Concentration: Work with concentrations below the saturation point for your specific solvent and temperature conditions.
-
Add a Crystallization Inhibitor: Incorporate a suitable polymer (e.g., PVP, HPMC) or surfactant to inhibit nucleation and crystal growth.[8]
-
Adjust pH: If permissible for your application, increase the pH of the solution to enhance solubility. This compound is soluble in aqueous sodium hydroxide and sodium bicarbonate solutions.[4][6]
-
Q2: I observed immediate precipitation after adjusting the pH of my formulation. How can I prevent this?
A2: This is common when the pH is adjusted through a range where this compound has low solubility. The localized high concentration as the pH titrant is added can cause rapid precipitation.
-
Preventative Measures:
-
Slow Titration with Vigorous Mixing: Add the acid or base titrant very slowly while ensuring the entire solution is mixed vigorously. This minimizes local concentration gradients.
-
pH Adjustment of the Vehicle: Adjust the pH of the solvent system before adding the this compound.
-
Use a Buffer: Formulate your solution using a buffer system that maintains the pH in a range where this compound is sufficiently soluble. A pH above 8 is generally preferred for aqueous formulations. The sodium salt is very soluble, with a 1% solution having a pH around 10.[4][5]
-
Q3: Crystals are forming when I dilute my concentrated this compound stock solution with an aqueous buffer. How can I resolve this?
A3: This phenomenon, known as "crashing out," occurs when a drug dissolved in a high-solubility solvent (like acetone or an alcohol-based mixture) is diluted with a low-solubility solvent (an anti-solvent, like water).[10] The drug is suddenly in a supersaturated state in the new solvent mixture and precipitates.[7]
-
Strategies to Avoid Precipitation:
-
Alter the Dilution Process: Instead of adding the stock solution to the buffer, try slowly adding the buffer to the stock solution with vigorous stirring.
-
Use an Intermediate Solvent: Dilute the stock with a solvent that is miscible with both the stock solvent and the final buffer.
-
Incorporate Surfactants/Polymers: Add a surfactant or a hydrophilic polymer to the dilution buffer. These can act as crystallization inhibitors by forming a film around the newly formed particles, preventing their growth and agglomeration.[8]
-
Check Final pH: Ensure the final pH of the diluted solution is in a range that supports this compound solubility.
-
Q4: My liquid formulation is stable at room temperature but shows crystal growth during refrigerated storage. What are my options?
A4: Solubility is often temperature-dependent. The decrease in temperature reduces the solubility of this compound, leading to supersaturation and crystallization.
-
Possible Solutions:
-
Re-evaluate Storage Conditions: Determine if refrigerated storage is absolutely necessary. If the formulation is chemically stable at room temperature, avoiding refrigeration might be the simplest solution.
-
Increase Solubilizers: Add co-solvents (e.g., propylene glycol, polyethylene glycol) or surfactants that are effective at lower temperatures.
-
Add Crystallization Inhibitors: Polymers like polyvinylpyrrolidone (PVP) can be effective at inhibiting crystal growth even at lower temperatures.[8]
-
Determine Solubility Curve: Experimentally determine the solubility of this compound in your formulation at different temperatures to understand the acceptable concentration range for refrigerated storage.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water (pH 7, Room Temp) | 7.5 mg/L (0.75 mg/100 ml) | [4][5] |
| 95% Alcohol | 730 mg/L (73 mg/100 ml) | [4][5][6] |
| Acetone | 4,300 mg/L (430 mg/100 ml) | [4][5][6] |
| Aqueous NaOH solutions | Soluble | [4][6] |
| Aqueous NaHCO₃ solutions | Soluble | [4][6] |
| DMSO | ≥ 200 mg/mL | [3] |
Table 2: Potential Excipients for Inhibiting this compound Crystallization
| Excipient Class | Examples | Potential Mechanism of Action | Reference |
| Hydrophilic Polymers | Polyvinylpyrrolidone (PVP), Carboxymethylcellulose (CMC), Polyvinyl alcohol (PVA) | Adsorb onto the surface of crystal nuclei, sterically hindering further growth.[8] Increase viscosity, reducing molecular mobility. | [8][11] |
| Co-solvents | Propylene Glycol, Polyethylene Glycol (PEG), Glycerol | Increase the overall solubility of the drug in the formulation. | [10] |
| Surfactants | Polysorbates (e.g., Tween® 80), Sorbitan esters (e.g., Span® series) | Can form micelles to encapsulate the drug or adsorb to crystal surfaces to inhibit growth. | - |
| Buffering Agents | Citrate, Phosphate | Maintain a pH where this compound remains ionized and more soluble. | [11] |
| Chelating Agents | EDTA | Can chelate metal ions that might otherwise catalyze degradation or act as nucleation sites. | [11] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a given solvent system.
Methodology:
-
Preparation: Add an excess amount of this compound powder to a series of vials containing the desired solvent system (e.g., different buffers, co-solvent mixtures).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., using a shaker bath) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for the excess solid to settle.
-
Filtration/Centrifugation: Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids. Alternatively, centrifuge the sample at high speed and collect the supernatant.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.[4][12][13]
-
Calculation: The measured concentration represents the equilibrium solubility of this compound in that solvent system at that temperature.
Protocol 2: Forced Degradation Study for Stability Assessment
Objective: To identify potential degradation products and assess the stability-indicating nature of an analytical method. This helps understand if crystallization is due to the formation of less soluble degradants.[14][15][16]
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Apply Stress Conditions: Aliquot the stock solution into separate vials and expose them to various stress conditions as per ICH guidelines:[14]
-
Acid Hydrolysis: Add 0.1 N HCl and heat (e.g., at 60°C for 2 hours).
-
Base Hydrolysis: Add 0.1 N NaOH and heat (e.g., at 60°C for 2 hours).
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Heat the solution (e.g., at 105°C).[13]
-
Photolytic Stress: Expose the solution to UV light (e.g., 254 nm).[13]
-
-
Neutralization: After the stress period, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC).
-
Evaluation: Compare the chromatograms. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.[13]
Visualizations
Caption: A decision tree for troubleshooting common this compound crystallization issues.
Caption: Workflow for developing a stable this compound liquid formulation.
Caption: Key factors influencing this compound solubility and crystallization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C14H12N4O2S | CID 5338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [drugfuture.com]
- 6. Buy this compound | 59-40-5 | >98% [smolecule.com]
- 7. formulation.org.uk [formulation.org.uk]
- 8. US20080255127A1 - Pesticide Formulations with a Crystallization Risk, and a Method for Their Preparation - Google Patents [patents.google.com]
- 9. syrris.com [syrris.com]
- 10. crystallizationsystems.com [crystallizationsystems.com]
- 11. CN102973577B - Compound sodium this compound composition for treating coccidiosis in young rabbits, and preparation method thereof - Google Patents [patents.google.com]
- 12. famic.go.jp [famic.go.jp]
- 13. dspace.alquds.edu [dspace.alquds.edu]
- 14. medcraveonline.com [medcraveonline.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Sulfaquinoxaline and Chicken Gut Microbiota Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the impact of sulfaquinoxaline on the gut microbiota of chickens. Given the limited direct research on this compound's specific effects, this guide draws upon broader knowledge of sulfonamides, coccidiostats, and general antibiotic-microbiota interactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected general impact of this compound on the gut microbiota of chickens?
A1: While direct studies are limited, based on research on other sulfonamides and coccidiostats, this compound is expected to alter the composition and diversity of the chicken gut microbiota.[1][2][3][4] As a sulfonamide, it inhibits the synthesis of folic acid in susceptible bacteria, which can suppress their growth.[5] This may lead to a decrease in the abundance of certain beneficial bacteria, such as Lactobacillus, and potentially allow for the overgrowth of less susceptible or pathogenic bacteria.[6][7]
Q2: How does the coccidiostat function of this compound relate to its impact on gut bacteria?
A2: this compound is primarily used to control coccidiosis, a parasitic disease caused by Eimeria species.[8][9] The disease itself causes significant damage to the intestinal lining, which in turn disrupts the gut microbiota.[10] By controlling the parasite, this compound helps to maintain a healthier gut environment. However, its antibacterial properties mean it also directly interacts with the gut bacteria, creating a complex interplay between the drug, the parasite, and the microbiota.
Q3: What are the potential off-target effects of this compound on the gut microbiota?
A3: The primary off-target effect is the disruption of the normal gut flora, a condition known as dysbiosis.[2] This can manifest as a reduction in microbial diversity and a shift in the balance of different bacterial species. Such changes can potentially impact the host's immunity, nutrient absorption, and overall health.[4][11]
Q4: Can the use of this compound lead to antibiotic resistance in the gut microbiota?
A4: Yes, the use of any antimicrobial, including this compound, can create selective pressure that favors the survival and proliferation of resistant bacteria.[1] It is crucial to monitor for the emergence of resistance genes in the gut microbiome of chickens treated with this compound.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Unexpectedly low microbial diversity in this compound-treated groups. | High dosage or prolonged treatment with this compound. Synergistic effects with other compounds in the feed. Individual variation in chicken response. | Review and optimize the dosage and duration of this compound treatment. Analyze feed composition for other antimicrobial agents. Increase the sample size to account for individual variability. |
| Significant increase in the abundance of a specific bacterial taxon (e.g., Proteobacteria). | Overgrowth of opportunistic pathogens due to the suppression of competing beneficial bacteria. | Perform functional analysis (metagenomics or metabolomics) to understand the metabolic activities of the altered microbiota. Consider co-administration of probiotics to restore microbial balance. |
| No significant difference in microbiota composition between control and treated groups. | Insufficient dosage of this compound to elicit a strong effect. The dominant gut bacteria in your flock may be naturally resistant to sulfonamides. Timing of sample collection may have missed the peak effect. | Verify the concentration and administration of this compound. Conduct antimicrobial susceptibility testing on dominant bacterial isolates. Design a time-course experiment with more frequent sampling. |
| Difficulty in isolating and culturing specific bacteria of interest from treated chickens. | The target bacteria may be highly sensitive to this compound and present in very low numbers. The culture conditions may not be optimal for the target bacteria. | Use culture-independent methods like 16S rRNA gene sequencing for initial assessment. Employ selective enrichment broths and specialized culture media for targeted isolation. |
| Contradictory results with previous studies on other antibiotics. | Different antibiotics have distinct modes of action and target spectra. The composition of the gut microbiota can vary significantly based on chicken breed, age, diet, and environment. | Carefully compare the experimental design, methodologies, and chicken population characteristics with previous studies. Focus on the broader ecological principles of microbiota disruption rather than direct comparisons of specific bacterial shifts. |
Quantitative Data Summary
Table 1: Example of Changes in Relative Abundance of Dominant Bacterial Phyla in Chicken Fecal Microbiota After Antibiotic Treatment (Data adapted from a study on other antibiotics for illustrative purposes).
| Bacterial Phylum | Control Group (Day 21) | Antibiotic Group 1 (Day 21) | Antibiotic Group 2 (Day 21) |
| Firmicutes | 65% | 45% | 75% |
| Bacteroidetes | 25% | 15% | 10% |
| Proteobacteria | 5% | 35% | 10% |
| Actinobacteria | 3% | 2% | 3% |
| Other | 2% | 3% | 2% |
Experimental Protocols
16S rRNA Gene Sequencing for Gut Microbiota Analysis
-
Sample Collection: Collect fecal or cecal content samples from control and this compound-treated chickens at designated time points. Immediately freeze samples at -80°C.
-
DNA Extraction: Extract total genomic DNA from the samples using a commercially available kit optimized for fecal/soil samples.
-
PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers (e.g., 341F and 806R) with barcode sequences for sample multiplexing.
-
Library Preparation and Sequencing: Purify the PCR products and pool them in equimolar concentrations. Sequence the pooled library on an Illumina MiSeq/HiSeq platform.
-
Bioinformatic Analysis:
-
Demultiplex the raw sequencing reads.
-
Perform quality filtering and trimming of the reads.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).
-
Calculate alpha and beta diversity indices.
-
Perform statistical analysis to identify differentially abundant taxa between groups.
-
Visualizations
Caption: Experimental workflow for studying the impact of this compound on chicken gut microbiota.
Caption: Mechanism of action of this compound on bacterial folic acid synthesis.
References
- 1. Frontiers | Metatranscriptomic Analysis of the Chicken Gut Resistome Response to In-Feed Antibiotics and Natural Feed Additives [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Effects of antibiotics on chicken gut microbiota: community alterations and pathogen identification [frontiersin.org]
- 4. Effects of antibiotics on chicken gut microbiota: community alterations and pathogen identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Susceptibility of chicken Lactobacillus bacteria to coccidiostats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Coccidiostats and Poultry: A Comprehensive Review and Current Legislation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. History of the discovery of this compound as a coccidiostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors Affecting Intestinal Health in Poultry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Microbial Pecking Order: Utilization of Intestinal Microbiota for Poultry Health - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Sulfaquinoxaline vs. Toltrazuril: A Comparative Efficacy Guide for Coccidiosis Treatment
For Researchers, Scientists, and Drug Development Professionals
Coccidiosis, a parasitic disease caused by protozoa of the phylum Apicomplexa, poses a significant threat to the health and productivity of livestock and poultry. Effective control of this disease relies heavily on the use of anticoccidial drugs. This guide provides a detailed, data-driven comparison of two prominent anticoccidial agents: sulfaquinoxaline, a classic sulfonamide, and toltrazuril, a more modern triazinetrione derivative.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in the efficacy and application of this compound and toltrazuril lies in their distinct mechanisms of action.
This compound: As a sulfonamide, this compound acts as a competitive inhibitor of dihydropteroate synthetase, an essential enzyme in the folic acid synthesis pathway of coccidia.[1][2] By blocking this pathway, it prevents the synthesis of nucleic acids, thereby inhibiting the growth and replication of the parasite.[2][3] This action primarily targets the developing schizonts and sexual stages of the coccidian life cycle.[1]
Caption: this compound's inhibitory action on the folic acid pathway.
Toltrazuril: Toltrazuril boasts a broader and more complex mechanism of action. It targets the parasite's intracellular development stages, including schizonts and gamonts.[4] Its primary mode of action is believed to be the disruption of the mitochondrial respiratory chain.[1][5] Additionally, it interferes with enzymes involved in pyrimidine synthesis and damages the parasite's cell membrane and nucleus, effectively halting its replication at all stages.[5][6]
References
- 1. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C14H12N4O2S | CID 5338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Possible mode of action of toltrazuril: studies on two Eimeria species and mammalian and Ascaris suum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toltrazuril - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Selecting and Validating ELISA Kits for Sulfaquinoxaline Detection
For researchers, scientists, and professionals in drug development, the accurate detection of sulfaquinoxaline, a sulfonamide antibiotic, is crucial for ensuring food safety and monitoring its presence in various biological matrices. Enzyme-Linked Immunosorbent Assays (ELISAs) offer a rapid and sensitive method for this purpose. This guide provides a comparison of commercially available ELISA kits for this compound detection, based on manufacturer-provided data and published research, and outlines detailed protocols for their validation.
Comparison of Commercial this compound ELISA Kits
While direct, independent comparative studies of commercial this compound ELISA kits are limited, the following table summarizes the performance characteristics of several commercially available kits based on information from their suppliers and relevant research. It is important to note that these values are reported by the manufacturers and may vary under different experimental conditions. A thorough in-house validation is therefore strongly recommended before routine use.
| Feature | Kit A (Generic) | Kit B (Generic) | Kit C (Generic) | Published ciELISA[1] |
| Assay Principle | Competitive ELISA | Competitive ELISA | Competitive ELISA | Competitive Indirect ELISA |
| Sample Types | Tissue, Honey, Milk, Serum, Urine | Tissue, Aquatic Products, Honey | Tissue, Milk, Honey, Egg | Chicken Muscle, Chicken Liver |
| Detection Limit | 1 ppb | 1 ppb | 1 ppb | Muscle: 5 ng/g, Liver: 12.5 ng/g |
| Intra-Assay Precision (CV%) | < 8% | Not Specified | Not Specified | Not Specified |
| Inter-Assay Precision (CV%) | < 12% | Not Specified | Not Specified | Not Specified |
| Recovery Rate | 65-80% | Not Specified | 70 ±10% | 73.4 - 87.4% |
| Cross-Reactivity | Data not readily available | Data not readily available | Data not readily available | High specificity for this compound |
Disclaimer: The data presented in this table is derived from publicly available information from various manufacturers and a single research study. It is not the result of a direct, head-to-head comparative study. Performance characteristics can be influenced by the sample matrix, experimental conditions, and the specific protocol used.
Key Validation Parameters and Experimental Protocols
To ensure the reliability and accuracy of a chosen ELISA kit, a thorough in-house validation is essential. The following are key parameters to assess, along with detailed experimental protocols.
Specificity (Cross-Reactivity)
Objective: To determine the extent to which the assay is affected by compounds structurally similar to this compound.
Protocol:
-
Prepare a series of solutions containing structurally related sulfonamides and other potentially interfering substances at concentrations significantly higher than the expected concentration of this compound.
-
Analyze these solutions using the ELISA kit according to the manufacturer's instructions.
-
Calculate the cross-reactivity for each compound using the following formula: Cross-Reactivity (%) = (IC50 of this compound / IC50 of Cross-Reactant) x 100 (where IC50 is the concentration that causes 50% inhibition of the signal).
Sensitivity: Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.
Protocol:
-
LOD: Analyze a series of at least 10 blank samples (matrix without this compound). The LOD is typically calculated as the mean of the blank signals plus three times the standard deviation.
-
LOQ: Analyze a series of samples with low concentrations of this compound. The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy (typically with a coefficient of variation (CV) ≤ 20%).[2]
Precision: Repeatability and Reproducibility
Objective: To assess the consistency of the results.
Protocol:
-
Intra-Assay Precision (Repeatability): Analyze multiple replicates (at least 3) of samples at low, medium, and high concentrations of this compound within the same assay run. The coefficient of variation (CV%) should ideally be less than 15%.
-
Inter-Assay Precision (Reproducibility): Analyze the same samples on different days, with different operators, and/or with different batches of the ELISA kit. The CV% should ideally be less than 20%.
Accuracy (Recovery)
Objective: To determine the agreement between the measured concentration and the true concentration of this compound.
Protocol:
-
Spike blank samples with known concentrations of this compound at low, medium, and high levels within the assay's dynamic range.
-
Analyze the spiked samples and calculate the recovery rate for each concentration level using the formula: Recovery (%) = (Measured Concentration / Spiked Concentration) x 100
-
Acceptable recovery rates are typically within the range of 80-120%.
Visualizing the Workflow and Validation Process
To better understand the experimental process, the following diagrams illustrate the competitive ELISA workflow and the key steps in the validation of an ELISA kit.
Caption: Competitive ELISA workflow for this compound detection.
Caption: Key parameters in the validation of an ELISA kit.
References
Synergistic Efficacy of Sulfaquinoxaline and Pyrimethamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of sulfaquinoxaline and pyrimethamine in combating protozoan parasites, primarily focusing on Eimeria species, the causative agents of coccidiosis in poultry. The combination of these two drugs demonstrates a potent synergistic relationship, leading to enhanced therapeutic efficacy compared to the administration of each compound alone. This guide synthesizes experimental data, outlines detailed experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows.
Mechanism of Action: Sequential Blockade of Folic Acid Synthesis
The synergistic effect of this compound and pyrimethamine stems from their ability to sequentially inhibit two key enzymes in the folic acid biosynthesis pathway of protozoan parasites. This pathway is crucial for the synthesis of nucleic acids and certain amino acids, which are essential for the parasite's growth and replication.[1]
-
This compound , a sulfonamide antibiotic, acts as a competitive inhibitor of dihydropteroate synthase (DHPS) . It mimics the natural substrate, para-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydropteroic acid, a precursor of dihydrofolate.
-
Pyrimethamine , a diaminopyrimidine, targets a subsequent step in the pathway by inhibiting dihydrofolate reductase (DHFR) . This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, the biologically active form of folic acid.
By inhibiting two distinct steps in this vital metabolic pathway, the combination of this compound and pyrimethamine delivers a more potent antiparasitic effect than either drug used alone. This sequential blockade significantly disrupts the parasite's ability to produce essential metabolites, leading to its death.
Comparative Efficacy: Experimental Data
The following tables summarize the findings from a study by Mathis et al. (1984), which evaluated the therapeutic effectiveness of this compound, pyrimethamine, and their combination against infections with Eimeria tenella and Eimeria acervulina in chickens.[1] The degree of control was assessed based on weight gain and lesion scores.
Table 1: Efficacy Against Eimeria tenella
| Treatment Group | Average Weight Gain (g) | Percent Reduction in Lesion Score |
| Uninfected, Unmedicated | 105 | N/A |
| Infected, Unmedicated | 78 | 0% |
| This compound (125 ppm) | 85 | 0% |
| This compound (50 ppm) + Pyrimethamine (15 ppm) | 98 | 33% |
Table 2: Efficacy Against Eimeria acervulina
| Treatment Group | Average Weight Gain (g) | Percent Reduction in Lesion Score |
| Uninfected, Unmedicated | 105 | N/A |
| Infected, Unmedicated | 88 | 0% |
| This compound (125 ppm) | 103 | 92% |
| This compound (50 ppm) + Pyrimethamine (15 ppm) | 104 | 90% |
These data indicate that the combination of this compound and pyrimethamine was significantly more effective in controlling cecal coccidiosis caused by E. tenella than this compound alone, as evidenced by improved weight gain and a reduction in lesion scores.[1] For E. acervulina, both this compound alone and the combination therapy showed high efficacy.[1]
Experimental Protocols
The following is a generalized protocol for an in vivo study to evaluate the synergistic efficacy of this compound and pyrimethamine against Eimeria infections in chickens, based on established methodologies.[2][3]
1. Animal Model and Housing:
-
Animals: Day-old broiler chicks of a commercial strain, coccidia-free.
-
Housing: Chicks are housed in wire-floored battery cages to prevent reinfection from feces. Cages should be located in a clean, disinfected, and environmentally controlled room.
-
Feed and Water: A standard, non-medicated broiler starter ration and clean drinking water are provided ad libitum.
2. Experimental Design:
-
Acclimation: Chicks are acclimated for a period of at least 5 days before the start of the experiment.
-
Grouping: Chicks are randomly allocated to different treatment groups, with a sufficient number of birds per group (e.g., 10-20) and replicates per treatment.
-
Treatment Groups:
-
Group 1: Uninfected, Unmedicated Control
-
Group 2: Infected, Unmedicated Control
-
Group 3: Infected, this compound (e.g., 125 ppm in feed)
-
Group 4: Infected, Pyrimethamine (e.g., 15 ppm in feed)
-
Group 5: Infected, this compound (e.g., 50 ppm) + Pyrimethamine (e.g., 15 ppm) in feed
-
3. Infection:
-
Parasite: A well-characterized, pathogenic field isolate of the target Eimeria species (e.g., E. tenella).
-
Inoculum Preparation: Oocysts are sporulated and quantified using a McMaster chamber.
-
Infection Procedure: At a specified age (e.g., 14 days), each chick in the infected groups is orally inoculated with a standardized dose of sporulated oocysts (e.g., 1 x 10^5 oocysts per bird).
4. Medication:
-
Administration: The experimental drugs are incorporated into the feed at the specified concentrations.
-
Timing: Medicated feed is provided to the respective treatment groups starting 24-48 hours before infection and continuing for the duration of the experiment (typically 7-9 days post-infection).
5. Data Collection and Analysis:
-
Mortality: Recorded daily.
-
Weight Gain: Individual bird weights are recorded at the beginning and end of the experimental period.
-
Feed Conversion Ratio (FCR): Calculated as the total feed consumed divided by the total weight gain.
-
Lesion Scoring: At a specific time point post-infection (e.g., 6-7 days), a subset of birds from each group is euthanized, and the relevant intestinal sections are examined for gross lesions. Lesions are scored on a scale of 0 to 4, where 0 indicates no gross lesions and 4 indicates severe lesions.
-
Oocyst Counts: Fecal samples can be collected over a specific period, and the number of oocysts per gram of feces (OPG) is determined.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a multiple comparison test (e.g., Duncan's multiple range test) to determine significant differences between treatment groups.
Conclusion
The combination of this compound and pyrimethamine represents a classic example of synergistic drug action in veterinary medicine. By targeting two sequential and essential enzymes in the parasite's folic acid synthesis pathway, this combination therapy offers enhanced efficacy, particularly against coccidiosis in poultry. The experimental data clearly demonstrates the superiority of the combination in controlling Eimeria tenella infections compared to this compound alone. The provided experimental protocol offers a robust framework for further research and evaluation of this and other synergistic drug combinations.
References
A Comparative Guide to Cross-Resistance Between Sulfaquinoxaline and Other Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sulfaquinoxaline with other sulfonamides, focusing on the critical issue of cross-resistance. The information presented is supported by experimental data and detailed methodologies to aid in research and development efforts.
Understanding Sulfonamide Action and Resistance
Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, sulfonamides inhibit the production of nucleic acids and amino acids, ultimately leading to bacteriostasis.
Bacterial resistance to sulfonamides is a widespread issue, primarily mediated by two main mechanisms:
-
Target Modification: The most common mechanism involves the acquisition of genes (sul1, sul2, sul3, and sul4) that encode for alternative, drug-insensitive DHPS enzymes. These enzymes have a low affinity for sulfonamides but can still efficiently utilize the natural substrate, para-aminobenzoic acid (pABA).
-
Metabolic Bypass: Bacteria may develop or acquire alternative pathways for folic acid synthesis or uptake, bypassing the need for the DHPS-mediated step. Overproduction of PABA can also lead to resistance by outcompeting the sulfonamide inhibitor.
Cross-resistance among different sulfonamides is a common phenomenon because they share the same mechanism of action. If a bacterium acquires a sul gene, it will typically exhibit resistance to a broad range of sulfonamide drugs.
Caption: Mechanism of sulfonamide action and resistance.
Quantitative Data on Sulfonamide Susceptibility
The following tables present Minimum Inhibitory Concentration (MIC) data for various sulfonamides against different bacterial isolates. MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.
Table 1: MICs of Various Sulfonamides against Pasteurella multocida Isolates from Pigs
This table provides an example of real-world data on sulfonamide susceptibility. Note the high rates of resistance to several sulfonamides.
| Antimicrobial Agent | Year of Isolation | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Resistant |
| Sulfachlorpyridazine | 1987-1988 | 63 | 4 | >64 | 22.2 |
| 2003-2004 | 132 | >64 | >64 | 81.1 | |
| Sulfadimethoxine | 1987-1988 | 63 | 32 | >64 | 44.4 |
| 2003-2004 | 132 | >64 | >64 | 81.8 | |
| Sulfathiazole | 1987-1988 | 63 | 64 | >256 | 41.3 |
| 2003-2004 | 132 | >256 | >256 | 84.1 | |
| Trimethoprim-Sulfamethoxazole | 1987-1988 | 63 | 0.5 | 2 | 4.8 |
| 2003-2004 | 132 | >4 | >4 | 43.2 |
Data adapted from a study on Pasteurella multocida subsp. multocida isolates. The increase in resistance over time is evident.
Table 2: Illustrative Example of a Cross-Resistance Study
Due to a lack of recent studies directly comparing this compound with other sulfonamides, this table presents a hypothetical dataset to illustrate how cross-resistance might be evaluated. The data assumes the testing of sulfonamide-susceptible and sulfonamide-resistant (sul gene-positive) strains of Escherichia coli.
| Bacterial Strain | Genotype | This compound MIC (µg/mL) | Sulfadiazine MIC (µg/mL) | Sulfamethoxazole MIC (µg/mL) |
| E. coli ATCC 25922 | Wild-type | 16 | 32 | 16 |
| E. coli Clinical Isolate 1 | sul1 positive | >1024 | >1024 | >1024 |
| E. coli Clinical Isolate 2 | sul2 positive | >1024 | >1024 | >1024 |
| E. coli Clinical Isolate 3 | Wild-type | 32 | 64 | 32 |
This is a hypothetical table for illustrative purposes. The elevated MIC values for the sul gene-positive isolates against all tested sulfonamides would indicate strong cross-resistance.
Experimental Protocols
Determining Minimum Inhibitory Concentrations (MICs) via Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
-
Antimicrobial Stock Solutions: Prepare stock solutions of this compound and other sulfonamides in a suitable solvent at a high concentration (e.g., 10,240 µg/mL).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) from a fresh culture (18-24 hours old). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
96-Well Microtiter Plates: Sterile, U-bottom plates are used.
2. Assay Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of each sulfonamide in CAMHB directly in the 96-well plates. The typical final volume in each well is 100 µL.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, bringing the final volume to 110 µL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum (no antimicrobial).
-
Sterility Control: A well containing only CAMHB (no bacteria or antimicrobial).
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial that completely inhibits visible growth of the bacteria. This is determined by visual inspection of the wells. The growth control well should show turbidity, while the sterility control well should remain clear.
Caption: Workflow for a sulfonamide cross-resistance study.
Conclusion
The available evidence strongly suggests that cross-resistance between this compound and other sulfonamides is highly probable due to their shared mechanism of action and the common resistance mechanisms involving sul genes. While specific comparative studies including this compound are limited in recent literature, the principles of sulfonamide resistance are well-established.
For researchers and drug development professionals, it is crucial to assume that resistance to one sulfonamide will likely confer resistance to others, including this compound. Future research should include a broader range of sulfonamides, including older compounds like this compound, in surveillance and cross-resistance studies to provide a more complete picture of resistance patterns in both veterinary and human pathogens. The experimental protocols outlined in this guide provide a standardized approach for conducting such valuable research.
A Comparative Analysis of Sulfaquinoxaline and Sulfaclozine Efficacy in Poultry Coccidiosis
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of sulfaquinoxaline and sulfaclozine in the treatment of avian coccidiosis. This report synthesizes experimental data on performance, anticoccidial efficacy, and pharmacokinetic parameters, providing a detailed overview for informed decision-making in poultry health.
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic challenge in the global poultry industry. The disease leads to reduced feed efficiency, poor growth, and in severe cases, high mortality rates. Sulfonamides were among the first chemotherapeutic agents used to control coccidiosis, and this compound and sulfaclozine are two prominent examples of this class of drugs. Both are utilized for the prevention and treatment of coccidiosis and other bacterial infections in poultry. This guide provides a comparative analysis of their efficacy, supported by experimental data, to aid researchers and professionals in the field of veterinary drug development.
Mechanism of Action
Both this compound and sulfaclozine share the same mechanism of action, which is characteristic of all sulfonamides. They act as competitive antagonists of para-aminobenzoic acid (PABA), a precursor required by coccidia and bacteria for the synthesis of folic acid. Folic acid is an essential component for the synthesis of nucleic acids and certain amino acids. By inhibiting the enzyme dihydropteroate synthase, these drugs block the folic acid synthesis pathway in the protozoa, thereby impeding their growth and replication. This bacteriostatic/coccidiostatic action allows the host's immune system to mount an effective response against the parasite.[1]
Comparative Efficacy: Experimental Data
A key comparative study investigated the efficacy of sulfaclozine (30%) and a combination of this compound and diaveridine on broiler chickens experimentally infected with a mix of Iranian Eimeria species (E. tenella, E. necatrix, E. acervulina, and E. maxima).[2] The results indicated that both treatments were effective in improving body weight and feed conversion ratio (FCR) compared to an untreated infected group.[2] Notably, both drug regimens completely inhibited oocyst shedding and led to the repair of intestinal lesions one week after treatment. The study concluded that the efficacy of the two drugs in treating broiler coccidiosis appeared to be the same.[2]
Performance and Anticoccidial Efficacy
| Parameter | Negative Control (Non-infected, Non-treated) | Positive Control (Infected, Non-treated) | Sulfaclozine 30% | This compound + Diaveridine |
| Final Body Weight (g) at 28 days | 1205 | 995 | 1130 | 1145 |
| Feed Conversion Ratio (FCR) at 28 days | 1.63 | 1.81 | 1.70 | 1.68 |
| European Efficacy Factor (EEF) at 28 days | 315 | 225 | 280 | 290 |
| Mortality (%) | 0 | 12.5 | 0 | 0 |
| Oocyst Per Gram (OPG) - 7 days post-treatment | 0 | High | 0 | 0 |
| Lesion Score - 7 days post-treatment | 0 | High | 0 | 0 |
| Data sourced from a comparative study on broiler coccidiosis.[2] |
Another study focusing on caecal coccidiosis caused by Eimeria tenella evaluated the efficacy of sulfaclozine, toltrazuril, and amprolium.[3] In this trial, sulfaclozine treatment resulted in a mortality rate of 30%, which was lower than the 60% mortality in the untreated infected group, but higher than the 20% mortality observed in the toltrazuril and amprolium groups.[3]
| Treatment Group | Mortality Rate (%) |
| Infected, Non-treated | 60 |
| Sulfaclozine | 30 |
| Toltrazuril | 20 |
| Amprolium | 20 |
| Data from a study on caecal coccidiosis in broilers.[3] |
It is important to note that drug resistance is a growing concern. One study reported that resistance to sulfaclozine was evident in all tested isolates of Eimeria tenella from Bangladesh, while a combination of amprolium and this compound showed better efficacy.[4]
Pharmacokinetic Profile
While a direct comparative pharmacokinetic study was not identified, data from separate studies provide insights into the absorption, distribution, and elimination of each drug in broiler chickens.
| Pharmacokinetic Parameter | Sulfaclozine | This compound |
| Administration Route | Oral | Oral |
| Dose | 30 mg/kg b.wt | 100 mg/kg b.wt |
| Peak Plasma Concentration (Cmax) | 15.24 - 16.21 µg/ml | 107.80 µg/ml |
| Time to Peak Concentration (Tmax) | 4.01 - 4.06 hours | 5.56 hours |
| Pharmacokinetic data compiled from separate studies.[5][6] |
Sulfaclozine is reported to be rapidly absorbed from the digestive tract, with peak blood concentrations occurring in 3-4 hours, and is also rapidly excreted in the urine.[1] this compound also demonstrates good absorption and a long elimination half-life, leading to high plasma concentrations during administration in drinking water.[6]
Toxicity and Safety
While both drugs are effective, there are considerations regarding their toxicity. Sulfaclozine is reported to be less toxic than this compound.[1] However, long-term application of either drug can lead to symptoms of sulfonamide poisoning. For broiler chickens, it is recommended to use sulfaclozine at the recommended concentration for a maximum of 3-5 consecutive days.[1] Prolonged administration of this compound at higher doses can result in depressed feed intake, deposition of crystals in the kidneys, and interference with normal blood clotting.[7]
Experimental Protocols
Comparative Efficacy Study Protocol[2]
-
Experimental Workflow:
-
Animals: Sixty-four one-day-old male Ross 308 broiler chicks.
-
Housing: Reared in cages for 28 days.
-
Infection: At 12 days of age, chickens in the infected groups were orally inoculated with 100,000 sporulated oocysts of a mixture of pathogenic Iranian Eimeria isolates (25% E. tenella, 15% E. necatrix, 20% E. acervulina, and 40% E. maxima).
-
Treatment:
-
Sulfaclozine Group: Received sulfaclozine 30% in drinking water.
-
This compound Group: Received a combination of this compound and diaveridine in drinking water.
-
Treatment was administered at 17 days of age.
-
-
Data Collection:
-
Oocyst Per Gram (OPG): Measured on days 11, 15, 17, 21, 23, and 25 using a McMaster counting chamber.
-
Lesion Scoring: Performed on days 15, 18, and 25.
-
Performance Parameters: Weekly records of mortality, weight gain, feed conversion rate (FCR), and European Efficacy Factor (EEF).
-
Conclusion
Both this compound and sulfaclozine are effective in the treatment of coccidiosis in broiler chickens, demonstrating positive effects on performance parameters and significant anticoccidial activity by reducing oocyst shedding and intestinal lesions. Experimental evidence suggests a comparable level of efficacy between the two drugs when used appropriately. However, sulfaclozine may present a better safety profile with lower toxicity. The choice between these two sulfonamides may depend on factors such as cost, local drug resistance patterns, and specific production system requirements. Continuous monitoring for the emergence of drug-resistant strains of Eimeria is crucial for the sustainable use of these and other anticoccidial agents. This guide provides a foundation for further research and strategic drug development to combat avian coccidiosis effectively.
References
- 1. Clinical application of sulfaclozine sodium - pharmaceutical raw materials both for vet and human [cnarshine.com]
- 2. cabi.org [cabi.org]
- 3. ijsra.net [ijsra.net]
- 4. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of Sulphachloropyrazine, Amprolium Hydrochloride, Trimethoprim-Sulphamethoxazole, and Diclazuril against Experimental and Natural Rabbit Coccidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling Sulfaquinoxaline
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial, immediate safety and logistical information for the handling of Sulfaquinoxaline, a sulfonamide antibiotic. The following procedural guidance outlines operational plans from receipt to disposal, ensuring the safety of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure to this compound.[1][2][3] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (powder) | Tightly sealing safety goggles[4] | Impervious gloves[1][2] | NIOSH-approved respirator (e.g., N95) to avoid dust inhalation[1][5] | Lab coat or gown[2][4] |
| Solution Preparation and Handling | Tightly sealing safety goggles or face shield[4][5] | Impervious gloves[1][2] | Not generally required if handled in a well-ventilated area or chemical fume hood[2][6] | Lab coat or gown[2][4] |
| Accidental Spills Cleanup | Chemical splash goggles and face shield[5] | Chemical-resistant gloves[3] | Respirator with appropriate filter for vapors or dusts[7] | Impervious clothing or apron[2][8] |
Safe Handling and Storage Protocols
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[2][6]
-
Do not eat, drink, or smoke in areas where this compound is handled.[4][7]
Storage:
-
Keep the container tightly closed to prevent contamination and moisture absorption.[4][6]
-
Store away from strong oxidizing agents.[4]
-
Recommended storage temperature is often at room temperature, though for solutions, refrigeration (4°C) may be advised for short-term storage, while long-term storage should be at -20°C or -80°C.[4][9][10]
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][7] |
Operational Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from receipt of the compound to its final disposal.
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Solid Waste:
-
Collect unused this compound powder and contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed container.
-
Dispose of the container as chemical waste through your institution's hazardous waste management program, which will typically involve incineration.[11]
Liquid Waste:
-
Collect aqueous solutions of this compound in a designated, sealed, and clearly labeled waste container.
-
Do not pour this compound solutions down the drain.[12]
-
Dispose of the liquid waste through your institution's hazardous waste management program.
Decontamination:
-
Wipe down all surfaces and equipment that have come into contact with this compound with a suitable solvent (e.g., 70% ethanol) and then with soap and water.
-
Dispose of all cleaning materials as contaminated solid waste.
Empty Containers:
-
For household use, empty containers may be discarded as regular waste.[13] For laboratory settings, it is best practice to rinse the container three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. The rinsed container can then be disposed of as non-hazardous waste or recycled, depending on institutional policies.
Hazard and Protection Logical Flow
The following diagram illustrates the relationship between the hazards associated with this compound, the potential routes of exposure, and the necessary protective measures to mitigate these risks.
Caption: Logical relationship between this compound hazards, exposure routes, and protective actions.
References
- 1. zoetisus.com [zoetisus.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. mcgill.ca [mcgill.ca]
- 6. agilent.com [agilent.com]
- 7. echemi.com [echemi.com]
- 8. bvl.bund.de [bvl.bund.de]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bva.co.uk [bva.co.uk]
- 12. Disposal of unwanted medications | American Veterinary Medical Association [avma.org]
- 13. dragpharma.cl [dragpharma.cl]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
